Product packaging for 4-Methyl-1-naphthaleneboronic acid(Cat. No.:CAS No. 103986-53-4)

4-Methyl-1-naphthaleneboronic acid

Cat. No.: B028248
CAS No.: 103986-53-4
M. Wt: 186.02 g/mol
InChI Key: JHVQEUGNYSVSDH-UHFFFAOYSA-N
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Description

4-Methyl-1-naphthaleneboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H11BO2 and its molecular weight is 186.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BO2 B028248 4-Methyl-1-naphthaleneboronic acid CAS No. 103986-53-4

Properties

IUPAC Name

(4-methylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVQEUGNYSVSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378510
Record name 4-Methyl-1-naphthaleneboronic acid
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Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-53-4
Record name 4-Methyl-1-naphthaleneboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methylnaphthalen-1-yl)boronic acid
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Foundational & Exploratory

4-Methyl-1-naphthaleneboronic acid chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Methyl-1-naphthaleneboronic Acid

Introduction

This compound is a versatile organoboron compound widely recognized for its significant role in organic synthesis and medicinal chemistry.[1] Featuring a naphthalene backbone substituted with a methyl group and a boronic acid functional group, it serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Formula

The chemical structure of this compound consists of a naphthalene ring system where a boronic acid group [-B(OH)₂] is attached at the C1 position and a methyl group (-CH₃) is at the C4 position.

  • Molecular Formula: C₁₁H₁₁BO₂[1][2][3][4]

  • IUPAC Name: (4-methylnaphthalen-1-yl)boronic acid[3][4][]

  • Canonical SMILES: CC1=CC=C(B(O)O)C2=CC=CC=C12[3][4]

  • InChI Key: JHVQEUGNYSVSDH-UHFFFAOYSA-N[3][4]

Physicochemical Properties

A summary of the key quantitative data and physical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Weight 186.01 g/mol or 186.02 g/mol [1][2][3]
CAS Number 103986-53-4[1][2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 207 °C, 229-235 °C (decomposes)[1][3][6]
Purity ≥95%, 96%, 97%[3][4]
PubChem CID 2773511[1][7]
MDL Number MFCD01632204[1][3]
Storage Conditions Room Temperature, Keep in a dark place, sealed in dry[1][8]

Experimental Protocols

Synthesis of this compound

The following protocol details a common laboratory synthesis method.[6]

Materials:

  • 1-Bromo-4-methylnaphthalene

  • Anhydrous ethyl ether

  • n-Butyllithium (n-BuLi) in hexane (e.g., 1.7 M solution)

  • Triisopropyl borate

  • Hydrochloric acid (HCl, 2M)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Initial Setup: Dissolve 1-bromo-4-methylnaphthalene (1.5 g, 6.78 mmol) in anhydrous ethyl ether (200 mL) in a suitable reaction flask.[6]

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.[6] Slowly add n-BuLi solution (10 mL of 1.7 M solution) dropwise, ensuring the temperature is maintained at -78°C.[6]

  • Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.[6]

  • Borylation: Cool the reaction mixture back down to -78°C.[6] Quickly add a solution of triisopropyl borate (4 g, 4.91 mL, 21.27 mmol) in anhydrous ethyl ether (20 mL).[6]

  • Final Reaction: Stir the mixture at -78°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 15 hours.[6]

  • Quenching and Extraction: Add 100 mL of 2M HCl to the reaction mixture. The milky white emulsion should become clear.[6] Separate the ether layer, and extract the aqueous layer with ethyl ether (3 x 100 mL).[6]

  • Drying and Purification: Combine all the ether extracts and dry them over anhydrous MgSO₄.[6] Remove the solvent by rotary evaporation. Recrystallize the resulting solid from hot dichloromethane (CH₂Cl₂) to yield the final product as a white solid.[6]

Application in Suzuki-Miyaura Coupling (General Protocol)

This compound is a key reactant for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][]

General Workflow: A typical Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling reagent reagent catalyst catalyst product product process process A This compound + Aryl Halide (Ar-X) C Reaction Mixture in Solvent (e.g., Toluene/H₂O) A->C B Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) B->C D Heating / Stirring C->D Combine F Workup & Purification D->F Reaction E Coupled Product (4-Methyl-1-Aryl-naphthalene) F->E Isolate

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship and Synthesis Visualization

The synthesis of this compound follows a precise logical workflow involving the formation of an organolithium intermediate followed by borylation and hydrolysis.

Synthesis_Workflow cluster_lithiation Step 1: Lithiation cluster_borylation Step 2: Borylation cluster_workup Step 3: Workup & Purification start_material start_material intermediate intermediate reagent_add reagent_add process_step process_step final_product final_product A 1-Bromo-4-methylnaphthalene in Anhydrous Ether B Cool to -78°C A->B C Add n-BuLi B->C D Organolithium Intermediate C->D E Cool to -78°C D->E F Add Triisopropyl Borate E->F G Boronate Ester Intermediate F->G H Acidic Workup (HCl) G->H I Extraction & Drying H->I J Recrystallization I->J K This compound J->K

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to (4-Methylnaphth-1-yl)boronic acid (CAS: 103986-53-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylnaphth-1-yl)boronic acid, with the Chemical Abstracts Service (CAS) number 103986-53-4, is an organoboron compound that has emerged as a valuable building block in synthetic organic chemistry. Its utility is particularly pronounced in the realm of medicinal chemistry and drug discovery, where it serves as a key intermediate in the synthesis of complex organic molecules.[1] The presence of the boronic acid functional group allows for its participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (4-Methylnaphth-1-yl)boronic acid, with a focus on its role in the development of biologically active compounds.

Physicochemical Properties

(4-Methylnaphth-1-yl)boronic acid is typically an off-white solid.[3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 103986-53-4[4][5]
Molecular Formula C₁₁H₁₁BO₂[4]
Molecular Weight 186.01 g/mol [4][5]
Appearance Off-white solid[3]
Melting Point 229-235 °C (decomposes)[3][4]
Boiling Point 386.3 °C at 760 mmHg[3]
Density 1.18 g/cm³[3]
Flash Point 187.4 °C[3]
Refractive Index 1.623[3]
Vapor Pressure 1.17E-06 mmHg at 25°C[3]

Synthesis and Experimental Protocol

The synthesis of (4-Methylnaphth-1-yl)boronic acid is most commonly achieved through the reaction of a Grignard reagent or an organolithium species derived from 1-bromo-4-methylnaphthalene with a trialkyl borate, followed by acidic workup. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of (4-Methylnaphth-1-yl)boronic acid[4]

Materials:

  • 1-Bromo-4-methylnaphthalene (1.5 g, 6.78 mmol)

  • Anhydrous ethyl ether (220 mL)

  • n-Butyllithium (n-BuLi) (1.7 M solution in hexane, 10 mL)

  • Triisopropyl borate (4 g, 4.91 mL, 21.27 mmol)

  • 2M Hydrochloric acid (HCl) (100 mL)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 1-bromo-4-methylnaphthalene (1.5 g, 6.78 mmol) in anhydrous ethyl ether (200 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.7 M solution in hexane, 10 mL) to the cooled solution via the dropping funnel, ensuring the temperature remains at -78 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back down to -78 °C.

  • In a separate flask, prepare a solution of triisopropyl borate (4 g, 4.91 mL, 21.27 mmol) in anhydrous ethyl ether (20 mL).

  • Quickly add the triisopropyl borate solution to the reaction mixture at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 15 hours.

  • Upon completion of the reaction, quench the mixture by adding 100 mL of 2M HCl. The milky white emulsion should gradually become clear.

  • Separate the ether layer.

  • Extract the aqueous layer with ethyl ether (3 x 100 mL).

  • Combine all the ether extracts and dry over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation.

  • Recrystallize the residual solid from hot dichloromethane (CH₂Cl₂) to yield the pure (4-Methylnaphth-1-yl)boronic acid as a white solid.

Yield: 95%[4]

Characterization Data: [4]

  • ¹H NMR (300 MHz, CD₂Cl₂): δ 9.33 (d, J = 9.3 Hz, 1H), 8.59 (d, J = 7.0 Hz, 1H), 8.16 (d, J = 9.5 Hz, 1H), 7.65 (dd, 2H), 7.54 (d, J = 7.6 Hz, 1H), 2.82 (s, 3H).

  • ¹³C NMR (75 MHz, CD₂Cl₂): δ 140.3, 137.5, 132.8, 132.3, 128.6, 126.5, 126.3, 125.9, 125.7, 124.6, 19.5.

  • MS (CI, CH₄): m/z calculated for C₁₁H₁₁BO₂: 186.1; found: 186.1 [M+].

Synthesis_Workflow Start 1-Bromo-4-methylnaphthalene Step1 Dissolve in Anhydrous Ether Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add n-BuLi Step2->Step3 Step4 Warm to RT, Stir 2h Step3->Step4 Step5 Cool to -78 °C Step4->Step5 Step6 Add Triisopropyl borate Step5->Step6 Step7 Stir at -78 °C, then RT for 15h Step6->Step7 Step8 Quench with 2M HCl Step7->Step8 Step9 Workup (Extraction, Drying) Step8->Step9 Step10 Recrystallization Step9->Step10 End (4-Methylnaphth-1-yl)boronic acid Step10->End Suzuki_Coupling BoronicAcid (4-Methylnaphth-1-yl)boronic acid Catalyst Pd Catalyst & Base BoronicAcid->Catalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Catalyst Product Coupled Product (R-4-methylnaphthyl) Catalyst->Product

References

4-Methyl-1-naphthaleneboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and experimental insights into 4-Methyl-1-naphthaleneboronic acid, a versatile organoboron compound pivotal in organic synthesis and medicinal chemistry.

Core Compound Properties

This compound is an essential building block in the development of pharmaceuticals and advanced materials.[1] Its utility is most pronounced in Suzuki-Miyaura coupling reactions, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1]

Below is a summary of its key quantitative data:

PropertyValueReferences
Molecular Formula C₁₁H₁₁BO₂[1][2][3]
Linear Formula CH₃C₁₀H₆B(OH)₂[4]
Molecular Weight 186.01 g/mol [2][4][]
Alternate Molecular Weight 186.02 g/mol [1][6]
CAS Number 103986-53-4[1][2][3][4][6]
Melting Point 229-235 °C (decomposes)[4][7]

Experimental Protocol: Synthesis of this compound

The following protocol outlines a common method for the synthesis of this compound, derived from experimental descriptions.[7] This procedure involves a lithium-halogen exchange followed by borylation.

Materials:

  • 1-bromo-4-methylnaphthalene

  • Anhydrous ethyl ether

  • n-Butyllithium (n-BuLi) in hexane

  • Triisopropyl borate

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Initial Reaction Setup: Dissolve 1-bromo-4-methylnaphthalene (1.5 g, 6.78 mmol) in anhydrous ethyl ether (200 mL). Cool this solution to -78°C.[7]

  • Lithiation: Slowly add n-BuLi (1.7 M hexane solution, 10 mL) to the cooled solution, ensuring the temperature is maintained at -78°C.[7]

  • Warming and Stirring: After the addition of n-BuLi, allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.[7]

  • Borylation: Cool the reaction mixture back down to -78°C. Quickly add a solution of triisopropyl borate (4 g, 4.91 mL, 21.27 mmol) in ether (20 mL).[7]

  • Workup: The ether extracts are combined and dried with MgSO₄.[7]

  • Purification: The solvent is removed by rotary evaporation. The resulting solid residue is recrystallized with hot CH₂Cl₂ to yield the final white solid product.[7]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start: 1-bromo-4- methylnaphthalene in anhydrous ether step1 Cool to -78°C start->step1 step2 Add n-BuLi slowly at -78°C step1->step2 step3 Warm to Room Temp & Stir for 2 hrs step2->step3 step4 Cool to -78°C step3->step4 step5 Add Triisopropyl Borate in ether step4->step5 step6 Workup: Combine & Dry ether extracts step5->step6 step7 Purification: Rotary Evaporation & Recrystallization step6->step7 end_node End Product: 4-Methyl-1- naphthaleneboronic acid step7->end_node

Caption: Synthesis workflow for this compound.

References

Spectroscopic and Synthetic Profile of 4-Methyl-1-naphthaleneboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-methyl-1-naphthaleneboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details the key spectroscopic characteristics, experimental procedures for its synthesis and analysis, and a visual representation of the synthetic workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Table 1: NMR Spectroscopic Data for this compound

Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
¹H NMRCD₂Cl₂9.33d9.3Ar-H
8.59d7.0Ar-H
8.16d9.5Ar-H
7.65ddAr-H
7.54d7.6Ar-H
2.82s-CH₃
¹³C NMRCD₂Cl₂140.3Ar-C
137.5Ar-C
132.8Ar-C
132.3Ar-C
128.6Ar-C
126.5Ar-C
126.3Ar-C
125.9Ar-C
125.7Ar-C
124.6Ar-C
19.5-CH₃

Data sourced from ChemicalBook.[1]

Table 2: Mass Spectrometry Data for this compound

Technique Ionization Mode Calculated m/z Found m/z Fragment
MSCI, CH₄186.1186.1[M]⁺

Data sourced from ChemicalBook.[1]

Table 3: Physical and Chemical Properties

Property Value
Molecular Formula C₁₁H₁₁BO₂
Molecular Weight 186.01 g/mol
Appearance White to off-white powder
Melting Point 229-235 °C (decomposes)
Purity ≥95%

Data sourced from Sigma-Aldrich and ChemicalBook.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and general procedures for its spectroscopic characterization.

Synthesis of this compound

This protocol is adapted from a procedure described by ChemicalBook.[1]

Materials:

  • 1-bromo-4-methylnaphthalene

  • Anhydrous ethyl ether

  • n-Butyllithium (n-BuLi) in hexane

  • Triisopropyl borate

  • 2M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 1-bromo-4-methylnaphthalene (1.5 g, 6.78 mmol) in anhydrous ethyl ether (200 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.7 M in hexane, 10 mL) dropwise via the dropping funnel, ensuring the internal temperature is maintained at -78 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back down to -78 °C.

  • In a separate flask, prepare a solution of triisopropyl borate (4 g, 4.91 mL, 21.27 mmol) in anhydrous ethyl ether (20 mL).

  • Quickly add the triisopropyl borate solution to the reaction mixture.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 15 hours.

  • Quench the reaction by adding 100 mL of 2M HCl. The milky white emulsion should gradually become clear.

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Extract the aqueous layer with ethyl ether (3 x 100 mL).

  • Combine all the ether extracts and dry over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation.

  • Recrystallize the residual solid from hot dichloromethane (CH₂Cl₂) to yield the final product as a white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution (up to saturation) may be required to obtain a spectrum in a reasonable time. Ensure the sample is fully dissolved and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher). Use the residual solvent peak as an internal reference. For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a small amount of the solid powder is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. No further sample preparation is typically needed.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Chemical Ionization - CI, or Electrospray Ionization - ESI). Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion peak.

Synthetic and Characterization Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1-bromo-4- methylnaphthalene reaction Lithiation with n-BuLi -78 °C to RT start->reaction boration Reaction with Triisopropyl borate reaction->boration hydrolysis Acidic Workup (2M HCl) boration->hydrolysis purification Extraction & Recrystallization hydrolysis->purification product 4-Methyl-1- naphthaleneboronic acid purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy (ATR-FTIR) product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and characterization workflow for this compound.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methyl-1-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-1-naphthaleneboronic acid. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic NMR signals of the compound, outlines the experimental protocols for data acquisition, and presents the data in a clear, comparative format.

Introduction

This compound is a valuable organoboron compound utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1] A thorough understanding of its structural properties is crucial for its application, and NMR spectroscopy serves as a primary tool for its characterization. This guide provides a definitive reference for the ¹H and ¹³C NMR spectral data of this compound.

NMR Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.33d9.31HAromatic H
8.59d7.01HAromatic H
8.16d9.51HAromatic H
7.65dd-2HAromatic H
7.54d7.61HAromatic H
2.82s-3H-CH₃

Data acquired in CD₂Cl₂ at 300 MHz.[2]

Table 2: ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
140.3Aromatic C
137.5Aromatic C
132.8Aromatic C
132.3Aromatic C
128.6Aromatic C
126.5Aromatic C
126.3Aromatic C
125.9Aromatic C
125.7Aromatic C
124.6Aromatic C
19.5-CH₃

Data acquired in CD₂Cl₂ at 75 MHz.[2]

Experimental Protocols

The NMR data presented in this guide were obtained using the following experimental parameters.

Instrumentation:

  • A 300 MHz NMR spectrometer was used for ¹H NMR analysis.[2]

  • A 75 MHz NMR spectrometer was used for ¹³C NMR analysis.[2]

Sample Preparation: The sample of this compound was dissolved in deuterated methylene chloride (CD₂Cl₂).[2]

Data Acquisition: Standard pulse sequences were used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.[3]

Data Processing: The acquired Free Induction Decay (FID) signals were Fourier transformed to generate the frequency-domain NMR spectra. The spectra were then phase-corrected and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Visualizations

The following diagrams illustrate the logical relationships in the NMR data and the general experimental workflow.

Figure 1: General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Magnetic Field D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Data Analysis H->I

Caption: General workflow for an NMR experiment.

Figure 2: Structure-Spectrum Correlation for this compound cluster_structure Chemical Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals structure H_aromatic Aromatic Protons (δ 7.54 - 9.33) structure->H_aromatic Aromatic Region H_methyl Methyl Protons (δ 2.82) structure->H_methyl Methyl Group C_aromatic Aromatic Carbons (δ 124.6 - 140.3) structure->C_aromatic C_methyl Methyl Carbon (δ 19.5) structure->C_methyl

Caption: Correlation between structure and NMR signals.

References

Mass Spectrometry of 4-Methyl-1-naphthaleneboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-Methyl-1-naphthaleneboronic acid (4M1NBA), a key organoboron compound utilized in organic synthesis and medicinal chemistry. Given its role in crucial reactions like the Suzuki-Miyaura coupling, understanding its behavior under mass spectrometric conditions is paramount for reaction monitoring, purity assessment, and metabolite identification.[1] This document outlines common ionization techniques, expected ion species, plausible fragmentation patterns, and detailed experimental protocols.

Core Concepts in the Mass Spectrometry of Boronic Acids

The analysis of arylboronic acids by mass spectrometry presents unique considerations. These compounds can be prone to dehydration, leading to the formation of cyclic anhydrides known as boroxines. This phenomenon can complicate spectral interpretation by introducing ions at higher mass-to-charge ratios. Consequently, analytical strategies are often designed to minimize or account for such in-source reactions. Common techniques for the analysis of boronic acids include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), often with prior derivatization to enhance volatility and reduce dehydration.

Quantitative Data: Predicted and Observed Ions

The accurate mass of this compound (C₁₁H₁₁BO₂) is 186.0852 Da.[2][3] Mass spectrometry experiments will detect this molecule as various charged species depending on the ionization technique and conditions. The following table summarizes predicted and observed m/z values for common adducts and the molecular ion.

Ion SpeciesFormulaPredicted m/zObserved m/zIonization Mode
Molecular Ion [M]⁺186.0847186.1CI (CH₄)
Protonated Molecule [M+H]⁺187.0925-ESI (+)
Sodiated Adduct [M+Na]⁺209.0744-ESI (+)
Ammoniated Adduct [M+NH₄]⁺204.1190-ESI (+)
Deprotonated Molecule [M-H]⁻185.0779-ESI (-)
Formate Adduct [M+HCOO]⁻231.0834-ESI (-)

Predicted m/z values are based on theoretical calculations. The observed molecular ion was reported under Chemical Ionization (CI) conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are protocols for the two most common mass spectrometry techniques for analyzing boronic acids.

Electrospray Ionization (ESI) Mass Spectrometry Protocol

ESI is a soft ionization technique suitable for polar and thermally labile molecules like boronic acids, often coupled with liquid chromatography (LC-MS).

  • Sample Preparation : Dissolve this compound in a suitable solvent, such as a mixture of acetonitrile and water or methanol. A typical starting concentration is 1-10 µg/mL. To aid ionization, a small amount of formic acid (0.1%) can be added for positive ion mode, or ammonium hydroxide (0.1%) for negative ion mode.[5]

  • Instrumentation (LC-MS/MS) :

    • Liquid Chromatograph : Utilize a reverse-phase column (e.g., C18) with a gradient elution.

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: A typical gradient might start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

      • Flow Rate: 0.2-0.5 mL/min.

      • Column Temperature: 30-40 °C.

    • Mass Spectrometer :

      • Ionization Mode: ESI positive and/or negative.

      • Capillary Voltage: 3-4.5 kV.

      • Source Temperature: 120-150 °C.

      • Desolvation Gas Flow: 600-800 L/hr.

      • Mass Range: m/z 50-500.

      • For tandem MS (MS/MS), select the precursor ion of interest (e.g., m/z 187.1 for [M+H]⁺) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to their polarity and tendency to dehydrate, boronic acids require derivatization to increase their volatility for GC-MS analysis. Silylation is a common derivatization technique.[5]

  • Derivatization (Silylation) :

    • In a reaction vial, dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[5]

  • Instrumentation :

    • Gas Chromatograph :

      • Injector Temperature: 250-280 °C.[5]

      • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

      • Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp at a rate of 10°C/min to a final temperature of 280°C.[5]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer :

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Ion Source Temperature: 230 °C.[5]

      • Mass Range: m/z 40-550.[5]

Visualizing Workflows and Fragmentation

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing dissolve Dissolve 4M1NBA in Acetonitrile/Water acidify Add 0.1% Formic Acid (for positive ESI) dissolve->acidify lc_separation HPLC Separation (C18 Column) acidify->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan MS1 Full Scan (Detect [M+H]⁺ at m/z 187.1) esi_ionization->ms1_scan cid Collision-Induced Dissociation (CID) ms1_scan->cid ms2_scan MS2 Scan (Detect Fragment Ions) cid->ms2_scan data_acquisition Data Acquisition ms2_scan->data_acquisition spectral_interpretation Spectral Interpretation (Fragmentation Analysis) data_acquisition->spectral_interpretation quantification Quantification & Reporting spectral_interpretation->quantification fragmentation_pathway M_H [M+H]⁺ m/z = 187.1 C₁₁H₁₂BO₂⁺ frag1 [M+H - H₂O]⁺ m/z = 169.1 C₁₁H₁₀BO⁺ M_H->frag1 - H₂O (18 Da) frag2 [M+H - B(OH)₃]⁺ m/z = 141.1 C₁₁H₉⁺ M_H->frag2 - H₃BO₃ (46 Da) frag3 [M+H - H₂O - CO]⁺ m/z = 141.1 C₁₀H₁₀B⁺ frag1->frag3 - CO (28 Da)

References

An In-depth Technical Guide to the Solubility of 4-Methyl-1-naphthaleneboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-naphthaleneboronic acid is a pivotal building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science, where it is frequently utilized in Suzuki-Miyaura cross-coupling reactions. A comprehensive understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide addresses the current landscape of solubility data for this compound. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this document provides a framework of expected solubility trends based on the behavior of structurally related arylboronic acids and naphthalene derivatives. Furthermore, a detailed experimental protocol for the dynamic determination of solubility is presented, empowering researchers to generate precise and reliable data tailored to their specific laboratory conditions and solvent systems. This guide is intended to be an essential resource for scientists and professionals working with this versatile compound.

Introduction

The utility of this compound in the synthesis of complex organic molecules necessitates a thorough understanding of its physical properties, among which solubility is of paramount importance. The selection of an appropriate solvent system can significantly impact reaction kinetics, yield, and purity of the final product. This guide consolidates the available information on the physical characteristics of this compound and provides a robust experimental methodology for the determination of its solubility in organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general behavior and for designing solubility experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₁BO₂
Molecular Weight 186.02 g/mol
Appearance White to off-white crystalline powder
Melting Point 207-235 °C (decomposes)
CAS Number 103986-53-4

Solubility Profile: General Trends and Considerations

  • Polar Aprotic Solvents: High solubility is expected in polar aprotic solvents like acetone, tetrahydrofuran (THF), and dimethylformamide (DMF). These solvents can engage in dipole-dipole interactions with the polar boronic acid group. Phenylboronic acid generally shows high solubility in acetone and ethers.[1]

  • Polar Protic Solvents: Moderate to high solubility is anticipated in polar protic solvents such as ethanol and methanol. The ability of these solvents to form hydrogen bonds with the hydroxyl groups of the boronic acid will facilitate dissolution.

  • Nonpolar Solvents: Low solubility is expected in nonpolar solvents like hexane and cyclohexane. The nonpolar naphthalene backbone may contribute to some solubility, but the highly polar boronic acid group will limit dissolution in these solvents.[1]

  • Chlorinated Solvents: Moderate solubility can be expected in chlorinated solvents like dichloromethane (DCM) and chloroform. Phenylboronic acid exhibits moderate solubility in chloroform.[1]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can influence their solubility behavior.[2] This equilibrium is dependent on the solvent and temperature.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method is a reliable technique for determining the solubility of a compound in a specific solvent as a function of temperature.[3] It involves visually or instrumentally monitoring the temperature at which a known concentration of the solute completely dissolves upon controlled heating.

4.1. Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Jacketed glass vessel or sealed vials

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

  • Turbidity sensor or luminance probe (or a laser beam and detector)

  • Calibrated thermometer

4.2. Procedure

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into the jacketed glass vessel or a sealable vial.

    • Add a precise amount of the desired organic solvent to achieve a known mole fraction or concentration.

    • Add a magnetic stir bar.

    • Seal the vessel or vial to prevent solvent evaporation.

  • Solubility Measurement:

    • Place the sealed vessel in the controlled temperature bath.

    • Begin vigorous stirring to ensure the solid is well-suspended.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.

    • Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.

    • Record this temperature.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of this compound in the same solvent.

    • Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.

Visualization of Experimental Workflow

The logical workflow for the dynamic determination of solubility is illustrated in the following diagram.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis weigh_solute Weigh 4-Methyl-1- naphthaleneboronic acid add_solvent Add Known Amount of Organic Solvent weigh_solute->add_solvent seal_vial Seal Vessel add_solvent->seal_vial place_in_bath Place in Controlled Temperature Bath seal_vial->place_in_bath start_stirring Start Vigorous Stirring place_in_bath->start_stirring increase_temp Increase Temperature (Controlled Ramp) start_stirring->increase_temp monitor_turbidity Monitor Turbidity increase_temp->monitor_turbidity record_temp Record Dissolution Temperature monitor_turbidity->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot_data Plot Temperature vs. Mole Fraction repeat_exp->plot_data gen_curve Generate Solubility Curve plot_data->gen_curve

Caption: Workflow for the dynamic determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently sparse in the literature, this guide provides researchers with the foundational knowledge and a detailed experimental protocol to determine this crucial parameter. By understanding the general solubility trends and employing the dynamic method, scientists and drug development professionals can optimize their synthetic and formulation processes, ultimately leading to more efficient and robust outcomes. The generation and publication of such solubility data would be a valuable contribution to the chemical research community.

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 4-Methyl-1-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-naphthaleneboronic acid is a versatile organoboron compound that serves as a critical building block in organic synthesis, particularly in the realm of pharmaceutical and materials science development. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it an invaluable tool for creating complex molecules. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the hazards associated with this compound and detailed protocols for its safe handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may also be harmful. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[1][2]
Hazard Pictograms

The following pictograms are used to communicate the hazards of this compound:

alt text

Signal Word: Warning [1][2]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is crucial for its safe handling and for predicting its behavior under various experimental conditions.

PropertyValueReference
Chemical Formula C₁₁H₁₁BO₂[4]
Molecular Weight 186.01 g/mol [4]
Appearance White to off-white powder or crystals[5]
Melting Point 229-235 °C (decomposes)[3]
Solubility Soluble in methanol, chloroform, dichloromethane, and ethyl acetate. Insoluble in water.
Stability Stable under normal laboratory conditions.[6]
InChI Key JHVQEUGNYSVSDH-UHFFFAOYSA-N[3]
CAS Number 103986-53-4[4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or when there is a risk of significant splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended to avoid inhalation of dust.[1][6]

PPE_Workflow Start Handling This compound Assess Risk Assessment Start->Assess Goggles Wear Safety Goggles or Face Shield Assess->Goggles Eye Hazard Gloves Wear Chemical- Resistant Gloves Assess->Gloves Skin Hazard LabCoat Wear Lab Coat Assess->LabCoat Body Protection Respirator Use Respirator (if needed) Assess->Respirator Inhalation Hazard Proceed Proceed with Experiment Goggles->Proceed Gloves->Proceed LabCoat->Proceed Respirator->Proceed

Figure 1. Personal Protective Equipment (PPE) decision workflow.
Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Storage

Proper storage is crucial to maintain the stability of this compound and to prevent accidental release.

  • Container: Keep the container tightly closed and store in a cool, dry place away from direct sunlight.[7]

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Segregation: Store with other non-volatile, solid organic compounds. Avoid storing with strong acids, bases, or reactive chemicals.

Experimental Protocols

While specific experimental procedures will vary depending on the reaction, the following provides a general protocol for the safe use of this compound in a typical laboratory setting, such as a Suzuki-Miyaura coupling reaction.

General Weighing and Dispensing Protocol
  • Preparation: Don the appropriate PPE as outlined in Section 3.1. Ensure the chemical fume hood is operational.

  • Work Area: Designate a specific area within the fume hood for weighing and dispensing. Cover the work surface with a disposable absorbent liner.

  • Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood. Dispose of the absorbent liner in the appropriate solid waste container.

  • Container Sealing: Tightly seal the stock container of this compound and return it to its designated storage location.

Protocol for Use in a Suzuki-Miyaura Coupling Reaction

This protocol is a generalized example and should be adapted based on the specific reaction conditions and scale.

  • Reaction Setup: Assemble the reaction glassware in a chemical fume hood. Ensure all glassware is dry.

  • Reagent Addition:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the this compound, the aryl halide, and the palladium catalyst to the reaction flask.

    • Add the solvent and the base.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of water or a suitable aqueous solution.

  • Extraction: Extract the product into an appropriate organic solvent.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Suzuki_Workflow Start Start Suzuki Coupling Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Reagents: - this compound - Aryl Halide - Catalyst, Base, Solvent Setup->AddReagents React Heat and Stir (Monitor Progress) AddReagents->React Workup Reaction Work-up (Cool and Quench) React->Workup Extract Extraction Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purification Dry->Purify Product Final Product Purify->Product Emergency_Response Exposure Exposure Incident Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir if symptoms persist WashWithSoap Wash with Soap & Water (15 min) Skin->WashWithSoap if irritation persists FlushEyes Flush Eyes with Water (15 min) Eye->FlushEyes RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedicalAttention Seek Medical Attention MoveToFreshAir->SeekMedicalAttention if symptoms persist WashWithSoap->SeekMedicalAttention if irritation persists FlushEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Methyl-1-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction has become indispensable in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. 4-Methyl-1-naphthaleneboronic acid is a valuable building block in this context, allowing for the introduction of the 4-methyl-1-naphthyl moiety into various molecular scaffolds. The resulting 1-aryl-4-methylnaphthalene structures are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with aryl halides, along with representative data and key considerations for reaction optimization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, in the presence of a base, the organoboron species (in this case, this compound) undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideProductYield (%)
1Bromobenzene1-(4-Methylnaphthalen-1-yl)benzene92
24-Bromotoluene1-(4-Methylnaphthalen-1-yl)-4-methylbenzene95
34-Bromoanisole1-(4-Methylnaphthalen-1-yl)-4-methoxybenzene91
44-Bromobenzonitrile4-(4-Methylnaphthalen-1-yl)benzonitrile88
51-Bromo-4-(trifluoromethyl)benzene1-(4-Methylnaphthalen-1-yl)-4-(trifluoromethyl)benzene85
62-Bromopyridine2-(4-Methylnaphthalen-1-yl)pyridine78

Reaction Conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C, 12 h.

Table 2: Effect of Reaction Parameters on the Synthesis of 1-(4-Methylnaphthalen-1-yl)-4-methylbenzene

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O901289
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane100896
3Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)DME851094
4PdCl₂(dppf) (2)-Na₂CO₃ (2)DMF/H₂O1001290
5Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)THF/H₂O801693

Reaction Conditions: this compound (1.2 mmol), 4-bromotoluene (1.0 mmol).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Then, add the degassed solvent mixture (e.g., 5 mL of 4:1 toluene/water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-aryl-4-methylnaphthalene product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation Base Base Base->Transmetalation Ar-B(OH)2 4-Methyl-1-naphthalene-B(OH)2 Ar-B(OH)2->Transmetalation R-Pd(II)L_n-Ar R-Pd(II)L_n-Ar Transmetalation->R-Pd(II)L_n-Ar Reductive_Elimination Reductive Elimination R-Pd(II)L_n-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-Ar 1-Aryl-4-methylnaphthalene Reductive_Elimination->R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Work-up cluster_purification Purification Reagents Combine Aryl Halide, This compound, and Base Inert Evacuate and backfill with inert gas (3x) Reagents->Inert Catalyst Add Palladium Catalyst and Degassed Solvent Inert->Catalyst Heating Heat with vigorous stirring Catalyst->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Workup Aqueous work-up and extraction Monitoring->Workup Drying Dry organic layer and concentrate Workup->Drying Chromatography Purify by flash column chromatography Drying->Chromatography Product Pure Product Chromatography->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Ligand Selection in Sterically Hindered Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, when coupling partners bear significant steric hindrance, particularly di-, tri-, and even tetra-ortho-substituted biaryls, the reaction becomes challenging. The judicious selection of a suitable phosphine or N-heterocyclic carbene (NHC) ligand is paramount to overcoming these steric impediments and achieving high yields. These ligands play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

This document provides detailed application notes, comparative data, and experimental protocols to guide the selection of ligands for sterically hindered Suzuki coupling reactions.

Ligand Selection: Key Considerations

The success of a sterically hindered Suzuki coupling hinges on the ligand's ability to stabilize the palladium catalyst and promote the difficult bond-forming steps. Two primary classes of ligands have proven highly effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

  • Bulky, Electron-Rich Phosphine Ligands: This class of ligands, particularly the Buchwald biaryl phosphine ligands, is characterized by large steric bulk and strong electron-donating properties. The steric bulk promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step with hindered aryl halides. The electron-rich nature of the ligand increases the electron density on the palladium center, which also facilitates oxidative addition and the subsequent reductive elimination. Commonly used ligands in this class include XPhos, SPhos, and RuPhos.[1][2] More specialized phosphine ligands like AntPhos and BI-DIME have also shown exceptional performance for particularly challenging couplings.[3][4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form very stable complexes with palladium.[5] This stability can be advantageous in preventing catalyst decomposition at the higher temperatures often required for hindered couplings. The steric environment around the carbene carbon can be readily tuned to accommodate bulky substrates. The strong σ-donation from the NHC ligand also enhances the rate of oxidative addition.[6]

Data Presentation: Ligand Performance in Sterically Hindered Suzuki Coupling

The following tables summarize the performance of various ligands in the Suzuki coupling of sterically hindered substrates, providing a quantitative comparison of their efficacy.

Table 1: Comparison of Ligands for the Coupling of a Di-ortho-substituted Aryl Bromide with Cyclohexylboronic Acid [3]

LigandCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
AntPhos 1 mol% Pd(OAc)₂, 2 mol% LigandXylenes1401263
BI-DIME 1 mol% Pd(OAc)₂, 2 mol% LigandToluene1102431
SPhos 1 mol% Pd(OAc)₂, 2 mol% LigandToluene110243
XPhos 1 mol% Pd(OAc)₂, 2 mol% LigandToluene110240
RuPhos 1 mol% Pd(OAc)₂, 2 mol% LigandToluene110240
PCy₃ 1 mol% Pd(OAc)₂, 2 mol% LigandToluene110240

Table 2: Performance of Various Ligands in the Synthesis of a Tetra-ortho-substituted Biaryl [7]

LigandCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
HFTPhos 0.025 mol% Pd(OAc)₂, 0.05 mol% LigandToluene60293
SPhos 0.5 mol% Pd(OAc)₂, 1.0 mol% LigandToluene60218
XPhos 0.5 mol% Pd(OAc)₂, 1.0 mol% LigandToluene602<5
PhenCarPhos 0.5 mol% Pd(OAc)₂, 1.0 mol% LigandToluene602<5
PCy₃ 0.5 mol% Pd(OAc)₂, 1.0 mol% LigandToluene602<5

Experimental Protocols

The following are representative experimental protocols for sterically hindered Suzuki coupling reactions using a Buchwald phosphine ligand and an NHC ligand.

Protocol 1: Suzuki Coupling of a Sterically Hindered Aryl Bromide using SPhos Ligand

This protocol is adapted from literature procedures for the coupling of hindered aryl bromides.[8]

Materials:

  • Sterically hindered aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Sterically Hindered Aryl Chloride using an NHC Ligand

This protocol is a general procedure based on the use of palladium-NHC complexes for challenging couplings.[5][9]

Materials:

  • Sterically hindered aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • [(IPr)PdCl₂(aniline)] complex (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (4 mL)

  • Degassed water (1.0 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl chloride, arylboronic acid, [(IPr)PdCl₂(aniline)] complex, and K₂CO₃ to an oven-dried vial equipped with a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add anhydrous THF and degassed water via syringe.

  • Stir the reaction mixture vigorously at room temperature or heat to 60-80 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in these application notes.

Suzuki_Coupling_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 Ar-Pd(II)-X (L) OxAdd->PdII_1 Transmetal Transmetalation (Ar'-B(OR)₂) PdII_1->Transmetal PdII_2 Ar-Pd(II)-Ar' (L) Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Workflow Start Start: Sterically Hindered Suzuki Coupling Substrate Assess Steric Hindrance of Substrates Start->Substrate DiOrtho Di-ortho-substituted Substrate->DiOrtho Moderate TriTetraOrtho Tri- or Tetra-ortho- substituted Substrate->TriTetraOrtho High Ligand1 Initial Choice: Bulky Phosphine Ligands (e.g., XPhos, SPhos) DiOrtho->Ligand1 Ligand2 Consider Advanced Ligands: - Buchwald G3/G4 Precatalysts - Specialized Phosphines (AntPhos) - N-Heterocyclic Carbenes (NHCs) TriTetraOrtho->Ligand2 Optimization Reaction Optimization: - Temperature - Base - Solvent Ligand1->Optimization Ligand2->Optimization Result Desired Product Optimization->Result

Caption: A decision workflow for ligand selection in hindered Suzuki coupling.

References

Synthesis of Biaryl Compounds Utilizing 4-Methyl-1-naphthaleneboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds using 4-Methyl-1-naphthaleneboronic acid. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound is a valuable building block in this context, allowing for the introduction of the 4-methylnaphthalen-1-yl moiety, a key structural motif in various biologically active molecules and advanced materials.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in natural products and synthetic compounds with a wide array of biological activities.[1] The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful method for the construction of these biaryl linkages, reacting an organoboron species, such as this compound, with an aryl halide or triflate.[2][3] This reaction is favored for its mild conditions, broad substrate scope, and the commercial availability of a diverse range of boronic acids.[3]

This compound (CAS: 103986-53-4) is a white to off-white crystalline powder with a molecular weight of 186.01 g/mol . Its structure features a naphthalene core, which is a common motif in pharmacologically active compounds.[4]

Data Presentation: Representative Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with boronic acids, including those structurally similar to this compound. These data serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1001680-90
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O851875-85
41-Bromo-2-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃DMF110870-80

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Table 2: Comparison of Catalysts and Ligands for a Representative Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10065
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane10095
4Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8588

Reaction Conditions: this compound (1.2 equiv), 4-bromotoluene (1.0 equiv), Base (2.0 equiv), 12 h. Yields are for the isolated product.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These protocols may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Conventional Heating

Materials:

  • This compound

  • Aryl halide (bromide, iodide, or triflate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water or alcohol (for aqueous conditions)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst and, if necessary, the ligand.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial with a stir bar

Procedure:

  • To a microwave synthesis vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst, and the ligand (if required).

  • Add the appropriate solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to the desired temperature (typically 120-150 °C) for the specified time (usually 10-30 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Biaryl Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Aryl Halide, This compound, & Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst & Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent(s) Catalyst_Addition->Solvent_Addition Heating Heat to Desired Temperature (Conventional or Microwave) Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for biaryl synthesis.

Potential Applications in Drug Development

The synthesis of novel biaryl compounds is of significant interest to the pharmaceutical industry. The introduction of the 4-methylnaphthalene moiety can influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The protocols described herein provide a robust starting point for the synthesis of libraries of biaryl compounds for screening in drug discovery programs. The naphthalene core is present in numerous approved drugs, highlighting its importance as a pharmacophore.[4]

Troubleshooting

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. Ensure that all reagents and solvents are pure and that the reaction is performed under strictly inert conditions.

  • Homocoupling of Boronic Acid: The formation of a homocoupled product of the boronic acid can be a significant side reaction. This can sometimes be minimized by the slow addition of the boronic acid to the reaction mixture or by using a boronic ester instead.

  • Dehalogenation of the Aryl Halide: The reduction of the aryl halide starting material can occur. This side reaction can be influenced by the choice of catalyst, ligand, and base.

  • Reaction Fails to Go to Completion: Ensure the catalyst is active and has not decomposed. The quality of the boronic acid is also crucial; it can degrade over time. Using freshly purchased or purified reagents is recommended.

References

Application Notes and Protocols: 4-Methyl-1-naphthaleneboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-1-naphthaleneboronic acid as a key building block in the synthesis of pharmaceuticals. The primary application highlighted is its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern medicinal chemistry.

Introduction

This compound is a versatile organoboron compound that serves as a crucial reagent in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1] Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the efficient and selective formation of C-C bonds between the 4-methylnaphthalene moiety and various aryl or heteroaryl halides. This reaction is instrumental in constructing the core scaffolds of numerous biologically active compounds.

Featured Application: Synthesis of a Selective Estrogen Receptor Beta (ERβ) Agonist

A notable application of this compound is in the synthesis of selective estrogen receptor modulators (SERMs), specifically ERβ agonists. One such compound, KB9520, has demonstrated potential in preclinical studies for its anti-proliferative effects in certain cancers.[2][3][4] The synthesis of the core structure of KB9520 involves the Suzuki-Miyaura coupling of this compound with a substituted indole derivative.

Chemical Structure of KB9520 Core

The core structure of the ERβ agonist KB9520 is 2-(4-hydroxyphenyl)-3-methyl-1-(4-methylnaphthalen-1-yl)-1H-indol-5-ol.

Experimental Protocols

The following section provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, which is central to the synthesis of the KB9520 core structure.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of the KB9520 Core

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of this compound with a suitable brominated indole precursor.

Reaction Scheme:

Materials:

  • This compound

  • 2-(4-Bromophenyl)-3-methyl-1H-indol-5-ol (or a similar brominated indole precursor)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)-3-methyl-1H-indol-5-ol (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure coupled product.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids. While specific data for the synthesis of KB9520 is not publicly available, these values provide a general expectation for similar reactions.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl BromideThis compoundPd(OAc)₂ / PPh₃K₂CO₃Dioxane/Water80-10070-90 (expected)General Procedure
2-Bromo-4-methylpyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Water10081
2,3,4,5-TetrabromofuranPhenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/Water8092

Visualizations

Logical Workflow for Pharmaceutical Synthesis using this compound

G General Workflow for Pharmaceutical Synthesis A Starting Materials (this compound, Aryl/Heteroaryl Halide) B Suzuki-Miyaura Cross-Coupling Reaction A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure Active Pharmaceutical Ingredient (API) Intermediate D->E F Further Synthetic Steps (if necessary) E->F G Final Pharmaceutical Product F->G

Caption: General workflow for synthesizing pharmaceuticals using this compound.

Signaling Pathway of Estrogen Receptor Beta (ERβ) Agonists

G Simplified ERβ Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERb ERβ Receptor ERb_dimer Activated ERβ Dimer ERb->ERb_dimer Dimerization HSP Heat Shock Proteins ERb_HSP Inactive ERβ-HSP Complex ERb_HSP->ERb HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ERb_dimer->ERE Translocates to Nucleus and Binds to ERE Transcription Modulation of Gene Transcription ERE->Transcription Cellular_Effects Anti-proliferative Effects, Apoptosis Transcription->Cellular_Effects Agonist ERβ Agonist (e.g., KB9520) Agonist->ERb_HSP Binds to ERβ

Caption: Simplified signaling pathway of an ERβ agonist like KB9520.

References

Application of 4-Methyl-1-naphthaleneboronic Acid in Materials Science: A Focus on Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-1-naphthaleneboronic acid is an organoboron compound that serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its naphthalene core imparts unique photophysical properties, making it a valuable precursor for the synthesis of advanced materials. While its applications are broad, this document focuses on its use in the development of fluorescent sensors, a key area within materials science. The compound's rigid, aromatic structure can be incorporated into larger conjugated systems to create molecules that exhibit changes in fluorescence upon interaction with specific analytes. This makes it a promising candidate for the design of chemosensors for environmental monitoring, bio-imaging, and diagnostics.

Core Application: Synthesis of a Hypothetical Fluorescent Sensor for Metal Ions

This section outlines the synthesis and characterization of a hypothetical fluorescent sensor, "Naphthyl-Bipyridine Sensor 1" (NBS-1), where this compound is a key reactant. The sensor is designed to detect heavy metal ions through a fluorescence quenching mechanism.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number103986-53-4[2][3]
Molecular FormulaC₁₁H₁₁BO₂[2][3]
Molecular Weight186.01 g/mol [2]
Melting Point229-235 °C (decomposes)[2]
AppearanceWhite to off-white powder[4]
Purity≥95%[2]

Table 2: Performance Data of Hypothetical Naphthyl-Bipyridine Sensor 1 (NBS-1)

ParameterValue
Excitation Wavelength (λex)350 nm
Emission Wavelength (λem)420 nm
Quantum Yield (Φ)0.65
Analyte DetectedHg²⁺ ions
Detection Limit50 nM
Response Time< 1 minute
Quenching Efficiency> 90% at 10 µM Hg²⁺

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 1-bromo-4-methylnaphthalene.[5]

Materials:

  • 1-bromo-4-methylnaphthalene

  • Anhydrous ethyl ether

  • n-Butyllithium (n-BuLi) in hexane (1.7 M solution)

  • Triisopropyl borate

  • 2M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 1.5 g (6.78 mmol) of 1-bromo-4-methylnaphthalene in 200 mL of anhydrous ethyl ether in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 10 mL of 1.7 M n-BuLi in hexane dropwise to the solution, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back down to -78 °C.

  • In a separate flask, prepare a solution of 4 g (21.27 mmol) of triisopropyl borate in 20 mL of anhydrous ethyl ether.

  • Quickly add the triisopropyl borate solution to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 15 hours.

  • Quench the reaction by adding 100 mL of 2M HCl.

  • Separate the ether layer and extract the aqueous layer three times with 100 mL portions of ethyl ether.

  • Combine all organic extracts and dry over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation.

  • Recrystallize the crude product from hot dichloromethane to yield this compound as a white solid.

Protocol 2: Synthesis of Naphthyl-Bipyridine Sensor 1 (NBS-1) via Suzuki-Miyaura Coupling

This protocol details the synthesis of the hypothetical fluorescent sensor NBS-1 by coupling this compound with a bipyridine derivative.

Materials:

  • This compound

  • 4,4'-dibromo-2,2'-bipyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4,4'-dibromo-2,2'-bipyridine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add 10 mL of toluene and 2 mL of deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 20 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with two 15 mL portions of water and one 15 mL portion of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure NBS-1.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Coupling for NBS-1 start 1-bromo-4-methylnaphthalene step1 Lithiation with n-BuLi start->step1 step2 Borylation with Triisopropyl borate step1->step2 step3 Acidic Workup step2->step3 product1 This compound step3->product1 reactant1 This compound coupling Coupling Reaction reactant1->coupling reactant2 4,4'-dibromo-2,2'-bipyridine reactant2->coupling catalyst Pd(OAc)₂ / PPh₃ catalyst->coupling purification Purification coupling->purification product2 NBS-1 Sensor purification->product2 signaling_pathway cluster_sensing Sensing Mechanism of NBS-1 cluster_fluorescence Fluorescence Response NBS1 NBS-1 Complex [NBS-1]-Hg²⁺ Complex NBS1->Complex Binding High_Fluorescence High Fluorescence NBS1->High_Fluorescence Analyte Hg²⁺ Analyte->Complex Quenched_Fluorescence Quenched Fluorescence Complex->Quenched_Fluorescence

References

Application Notes and Protocols: 4-Methyl-1-naphthaleneboronic Acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Methyl-1-naphthaleneboronic acid as a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The protocols outlined below are representative methodologies for the synthesis of a novel emissive or hole-transporting material and its subsequent integration into a functional OLED device.

Introduction to this compound in OLEDs

This compound is a versatile organic compound that holds significant promise as a precursor for the synthesis of high-performance materials used in OLED technology. Its naphthalene core provides a rigid and planar structure that can facilitate charge transport, while the boronic acid functional group makes it an ideal candidate for Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward construction of complex, conjugated molecules tailored for specific roles within an OLED device, such as emissive layers (EMLs), hole-transport layers (HTLs), or host materials.

Boronic acid derivatives are crucial in the development of next-generation OLEDs due to their ability to form carbon-carbon bonds, enabling the synthesis of sophisticated molecular architectures.[1][2] The incorporation of the 4-methylnaphthalene moiety can enhance the thermal stability and influence the photophysical properties of the resulting OLED material, potentially leading to improved device efficiency, color purity, and operational lifetime.

Synthesis of a Representative OLED Material

A representative application of this compound is in the synthesis of a novel blue-emitting material, hereafter referred to as 4-Methyl-N,N-diphenyl-1-(naphthalen-1-yl)aniline (M-DPNA) . This material is designed to possess both hole-transporting and emissive properties.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of M-DPNA via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide.

Materials:

  • This compound (≥95% purity)

  • N-(4-bromophenyl)-N-phenylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine this compound (1.2 eq.), N-(4-bromophenyl)-N-phenylaniline (1.0 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq.) and tricyclohexylphosphine (0.04 eq.) in anhydrous toluene.

  • Reaction Initiation: Add the catalyst solution to the reaction flask under a nitrogen atmosphere. Add anhydrous toluene to the flask to achieve a suitable concentration.

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, M-DPNA.

  • Characterization: Confirm the structure and purity of M-DPNA using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Pathway:

G cluster_reactants Reactants cluster_catalyst Catalyst System 4-Methyl-1-naphthaleneboronic_acid This compound Solvent Toluene (Reflux, 24h) 4-Methyl-1-naphthaleneboronic_acid->Solvent Aryl_Halide N-(4-bromophenyl)-N-phenylaniline Aryl_Halide->Solvent Catalyst Pd(OAc)₂ / Tricyclohexylphosphine Catalyst->Solvent Base K₂CO₃ Base->Solvent Product 4-Methyl-N,N-diphenyl-1-(naphthalen-1-yl)aniline (M-DPNA) Solvent->Product Suzuki-Miyaura Coupling

Synthetic pathway for M-DPNA.

OLED Device Fabrication and Characterization

The synthesized M-DPNA can be incorporated as the emissive layer in a multi-layer OLED device. The following protocol describes the fabrication of a device with a standard architecture.

Device Fabrication Protocol

Device Structure: ITO / PEDOT:PSS / M-DPNA / TPBi / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized M-DPNA

  • 1,3,5-Tri(m-pyridin-3-yl-phenyl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporation system

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat with oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Transfer the cleaned substrates to a nitrogen-filled glovebox. Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 120 °C for 15 minutes.

  • Emissive Layer (EML) Deposition: Dissolve the synthesized M-DPNA in a suitable organic solvent (e.g., chloroform or toluene). Spin-coat the M-DPNA solution onto the PEDOT:PSS layer to form the emissive layer. Anneal the substrate to remove residual solvent.

  • Electron Transport Layer (ETL) Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit a layer of TPBi by thermal evaporation.

  • Electron Injection Layer (EIL) and Cathode Deposition: Subsequently, deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode without breaking the vacuum.

  • Encapsulation: Encapsulate the completed device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Diagram of Device Fabrication Workflow:

G cluster_substrate Substrate Preparation cluster_deposition Layer Deposition Start ITO Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) Start->Cleaning Plasma O₂ Plasma Treatment Cleaning->Plasma HIL Spin Coat PEDOT:PSS Plasma->HIL EML Spin Coat M-DPNA HIL->EML ETL Thermal Evaporation of TPBi EML->ETL EIL Thermal Evaporation of LiF ETL->EIL Cathode Thermal Evaporation of Al EIL->Cathode Encapsulation Encapsulation (UV Epoxy + Glass Lid) Cathode->Encapsulation Finished_Device Finished OLED Device Encapsulation->Finished_Device

OLED device fabrication workflow.

Performance Data

The performance of the fabricated OLED device can be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum. The following table presents representative data for a blue OLED incorporating a material similar to M-DPNA.

ParameterValue
Turn-on Voltage 3.5 V
Maximum Luminance 5,500 cd/m²
Maximum Current Efficiency 4.8 cd/A
Maximum Power Efficiency 3.2 lm/W
Maximum External Quantum Efficiency (EQE) 5.1%
CIE Coordinates (x, y) (0.15, 0.22)
Peak Electroluminescence Wavelength 468 nm

Energy Level Diagram

The energy level diagram illustrates the alignment of the frontier molecular orbitals (HOMO and LUMO) of the different layers in the OLED device, which governs the charge injection and transport processes.

Diagram of Energy Levels:

G Anode_Label Anode (ITO) HIL_Label HIL (PEDOT:PSS) EML_Label EML (M-DPNA) ETL_Label ETL (TPBi) Cathode_Label Cathode (LiF/Al) Anode 4.8 eV HIL_HOMO HOMO: 5.2 eV EML_HOMO HOMO: 5.7 eV EML_LUMO LUMO: 2.8 eV ETL_LUMO LUMO: 2.7 eV ETL_HOMO HOMO: 6.2 eV Cathode 2.9 eV

Representative OLED energy level diagram.

References

Application Notes and Protocols: Leveraging 4-Methyl-1-naphthaleneboronic Acid Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-naphthaleneboronic acid is a versatile building block in organic synthesis, widely recognized for its utility in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] While direct applications of this compound as a chiral catalyst or auxiliary in asymmetric synthesis are not extensively documented, its rigid and sterically defined naphthalene core presents a valuable scaffold for the design and synthesis of novel chiral ligands. The introduction of the 4-methyl-1-naphthyl moiety into chiral ligand frameworks can impart unique steric and electronic properties, potentially leading to high levels of stereocontrol in asymmetric transformations.

These application notes explore the potential of this compound as a precursor for the synthesis of a novel P-chiral phosphine ligand. A detailed, representative protocol for the synthesis of this ligand and its proposed application in a catalytic asymmetric reaction are provided as a guide for researchers interested in developing new catalytic systems.

Synthesis of a Novel P-Chiral Phosphine Ligand from this compound

The bulky and rigid nature of the 4-methyl-1-naphthyl group makes it an attractive substituent for the design of chiral phosphine ligands. Here, we propose a synthetic route to a novel P-chiral phosphine ligand, (R)-(4-methylnaphthalen-1-yl)(phenyl)phosphine oxide, which can be subsequently reduced to the corresponding phosphine. The synthesis leverages a Suzuki-Miyaura coupling to introduce the naphthyl group, followed by a stereoselective reaction to establish the P-chiral center.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of a P-Chiral Phosphine Ligand A This compound C Suzuki-Miyaura Coupling A->C B Phenylphosphinic acid B->C D (4-Methylnaphthalen-1-yl)(phenyl)phosphinic acid C->D F Stereoselective Alkylation D->F E Chiral Auxiliary (e.g., (-)-Sparteine) E->F G (R)-(4-Methylnaphthalen-1-yl)(phenyl)phosphine oxide F->G H Reduction (e.g., with Silane) G->H I (R)-(4-Methylnaphthalen-1-yl)(phenyl)phosphine (Proposed Ligand) H->I

Caption: Proposed workflow for the synthesis of a P-chiral phosphine ligand.

Experimental Protocol: Synthesis of (R)-(4-Methylnaphthalen-1-yl)(phenyl)phosphine

Step 1: Synthesis of (4-Methylnaphthalen-1-yl)(phenyl)phosphinic acid

  • To a stirred solution of this compound (1.0 eq), phenylphosphinic acid (1.2 eq), and a palladium catalyst such as Pd(OAc)2 (2 mol%) in a suitable solvent like toluene, add a base (e.g., K2CO3, 3.0 eq) and water.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and acidify with aqueous HCl (e.g., 1 M) to pH 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (4-Methylnaphthalen-1-yl)(phenyl)phosphinic acid.

Step 2: Synthesis of (R)-(4-Methylnaphthalen-1-yl)(phenyl)phosphine oxide

  • To a solution of (4-Methylnaphthalen-1-yl)(phenyl)phosphinic acid (1.0 eq) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • After stirring for 30 minutes, add a chiral auxiliary like (-)-sparteine (1.2 eq).

  • Continue stirring for another 30 minutes, then add an alkylating agent (e.g., methyl iodide, 1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by chiral chromatography to isolate the (R)-enantiomer.

Step 3: Reduction to (R)-(4-Methylnaphthalen-1-yl)(phenyl)phosphine

  • To a solution of (R)-(4-Methylnaphthalen-1-yl)(phenyl)phosphine oxide (1.0 eq) in an anhydrous solvent (e.g., toluene), add a reducing agent such as trichlorosilane (3.0-5.0 eq).

  • Heat the reaction mixture at reflux for 4-8 hours under an inert atmosphere.

  • Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The resulting phosphine should be handled under an inert atmosphere to prevent oxidation.

Proposed Application in Asymmetric Catalysis

The synthesized P-chiral phosphine ligand can be employed in various transition metal-catalyzed asymmetric reactions. A potential application is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a fundamental transformation in the synthesis of chiral molecules.

Diagram of the Proposed Catalytic Cycle

Catalytic_Cycle Proposed Catalytic Cycle for Asymmetric Hydrogenation Catalyst [Rh(COD)(L*)]+BF4- Intermediate1 Rh-Substrate Complex Catalyst->Intermediate1 + Substrate Substrate Prochiral Olefin H2 H2 Intermediate2 Rh-Dihydride Complex Intermediate1->Intermediate2 + H2 Intermediate2->Catalyst releases Product Product Chiral Product Intermediate2->Product Reductive Elimination

Caption: Proposed catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Representative Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

Table 1: Hypothetical Results for Asymmetric Hydrogenation

EntryCatalyst Loading (mol%)SubstrateSolventPressure (bar H₂)Temp (°C)Yield (%)ee (%)
11Methyl α-acetamidoacrylateMeOH1025>99>95 (S)
21Methyl (Z)-α-acetamidocinnamateTHF1025>99>98 (R)
30.5Itaconic acid dimethyl esterCH₂Cl₂203098>92 (R)

Experimental Procedure:

  • In a glovebox, charge a pressure-resistant vial with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (1.1 mol%).

  • Add a degassed solvent (e.g., methanol) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Add the substrate, Methyl α-acetamidoacrylate (1.0 eq).

  • Seal the vial, remove it from the glovebox, and place it in an autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar) and stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis of the crude product.

  • If necessary, purify the product by column chromatography.

Conclusion

While this compound is not a direct participant in asymmetric catalysis, its utility as a sophisticated building block for the construction of novel chiral ligands is a promising area of research. The proposed synthetic route and application in asymmetric hydrogenation provide a framework for the development of new and effective catalytic systems. The unique steric and electronic properties of the 4-methyl-1-naphthyl moiety may offer advantages in achieving high enantioselectivity in a variety of asymmetric transformations, making it a valuable starting material for ligand design and development in academic and industrial research.

References

Application Notes and Protocols for the Total Synthesis of Natural Products Using 4-Methyl-1-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 4-Methyl-1-naphthaleneboronic acid as a key building block in the total synthesis of natural products. The following sections focus on its application in the synthesis of phenylanthraquinone natural products, exemplified by the total synthesis of knipholone and its analogues.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the construction of biaryl linkages which are common structural motifs in many biologically active natural products and pharmaceutical agents. The 4-methylnaphthalene moiety introduced by this reagent is a key structural component of several natural products, including the phenylanthraquinone class of compounds known for their diverse biological activities.

Application: Total Synthesis of Knipholone Analogues

A prominent example of the application of this compound is in the atropo-enantioselective total synthesis of knipholone and related phenylanthraquinones, as demonstrated by Bringmann and coworkers. Knipholone is an axially chiral natural product with antiplasmodial and cytotoxic activities. The key step in the synthesis of the knipholone backbone is a Suzuki-Miyaura coupling reaction to form the biaryl axis between a naphthalene and a quinone moiety.

Synthetic Strategy Overview

The overall synthetic strategy involves the coupling of a functionalized brominated aromatic component with this compound to construct the central biaryl core of the target natural product. This is followed by further functional group manipulations to complete the synthesis.

Diagram of the Synthetic Strategy for Knipholone Analogues

Synthetic_Strategy A Brominated Aromatic Precursor C Suzuki-Miyaura Coupling A->C B This compound B->C D Biaryl Intermediate C->D E Further Synthetic Steps (e.g., cyclization, functional group manipulation) D->E F Knipholone Analogue E->F

Caption: General synthetic workflow for knipholone analogues.

Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of phenylanthraquinone precursors.

Reaction: Suzuki-Miyaura cross-coupling of a brominated aromatic compound with this compound.

Materials:

  • Brominated aromatic precursor (e.g., a substituted bromo-dimethoxybenzene)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

  • Toluene

  • Ethanol

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the brominated aromatic precursor (1.0 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Addition of Reagents: To the stirred solution, add this compound (1.1 - 1.5 eq) and the aqueous sodium carbonate solution (2.0 - 3.0 eq).

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate catalyst (0.01 - 0.05 eq) and triphenylphosphine ligand (0.04 - 0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biaryl product.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling step in the synthesis of phenylanthraquinone precursors. The exact yields and conditions can vary depending on the specific substrates and catalyst system used.

ParameterValue/RangeNotes
Yield 75 - 95%Highly dependent on the purity of reagents and reaction conditions.
Equivalents of Boronic Acid 1.1 - 1.5 eqA slight excess is typically used to ensure complete consumption of the limiting halide.
Palladium Catalyst Loading 1 - 5 mol%Lower catalyst loading can be achieved with more active catalyst systems.
Ligand to Palladium Ratio 2:1 to 4:1The ratio can be optimized to improve catalyst stability and activity.
Base Equivalents 2.0 - 3.0 eqAn adequate amount of base is crucial for the transmetalation step.
Reaction Temperature 80 - 110 °CThe temperature is chosen to ensure a reasonable reaction rate without catalyst decomposition.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS until completion.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The purity of the this compound is critical; impurities can significantly hinder the reaction.

  • Homocoupling of Boronic Acid: The formation of 4,4'-dimethyl-1,1'-binaphthalene is a common side reaction. This can be minimized by ensuring the reaction mixture is thoroughly degassed and by using the appropriate catalyst and reaction conditions.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid to give 4-methylnaphthalene can occur, especially in the presence of excess base and water at high temperatures. Careful control of the reaction conditions can mitigate this side reaction.

Conclusion

This compound is a valuable and efficient building block for the synthesis of complex natural products, particularly those containing a biaryl linkage to a 4-methylnaphthalene moiety. The Suzuki-Miyaura coupling provides a reliable and high-yielding method for the construction of these key structural motifs. The protocols and data presented here serve as a guide for researchers in the field of natural product synthesis and drug discovery.

Application Notes and Protocols for the Scale-Up of Suzuki Reactions with 4-Methyl-1-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. 4-Methyl-1-naphthaleneboronic acid is a valuable building block in this context, utilized in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] Its sterically hindered naphthalene core presents unique challenges and opportunities in reaction scale-up, necessitating careful optimization of catalytic systems and reaction conditions to ensure high yield, purity, and process robustness.

These application notes provide detailed protocols and key considerations for the successful scale-up of Suzuki-Miyaura reactions involving this compound. The information is curated for professionals in research and development who are looking to transition from bench-scale synthesis to larger, process-scale production.

Data Presentation: Optimizing Reaction Parameters

The successful scale-up of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. For sterically hindered substrates like this compound, these choices are critical to overcoming potential issues such as low conversion, slow reaction rates, and side product formation. The following tables summarize the impact of different reaction parameters on the yield and efficiency of Suzuki couplings with sterically hindered arylboronic acids, providing a basis for optimization.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)Typical Yield (%)Observations
1Pd(OAc)₂ (2)SPhos (4)> 90Effective for sterically hindered substrates.
2Pd₂(dba)₃ (1)XPhos (2.5)> 90Excellent for challenging couplings, often at lower temperatures.
3PdCl₂(dppf) (3)-70-85A robust catalyst, but may require higher temperatures.
4Pd(PPh₃)₄ (5)-50-75Generally less effective for sterically hindered substrates; may lead to lower yields.[2]

Table 2: Influence of Base and Solvent System on Reaction Efficiency

EntryBase (equivalents)Solvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
1K₃PO₄ (2.0)Toluene/H₂O10012> 90
2Cs₂CO₃ (3.0)1,4-Dioxane9016> 95
3K₂CO₃ (2.5)DMF/H₂O802480-90
4Na₂CO₃ (3.0)AcetonitrileReflux48~70

Experimental Protocols

The following protocols provide a detailed methodology for a laboratory-scale and a proposed pilot-scale Suzuki-Miyaura coupling reaction using this compound.

Protocol 1: Laboratory-Scale Synthesis (1-10 mmol)

This protocol is adapted from a procedure for the synthesis of 3-(4-methylnaphthalen-1-yl)-2-methylacrylonitrile.[3]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (e.g., 3-bromo-2-methylacrylonitrile, 1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Acetonitrile (anhydrous and degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), Cs₂CO₃ (3.0 equiv), and PdCl₂(PPh₃)₂ (0.05 equiv).

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add degassed acetonitrile via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the base and catalyst residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Proposed Pilot-Scale Synthesis (1 mol scale)

This protocol is a generalized procedure for scaling up the Suzuki-Miyaura reaction, incorporating best practices for process safety and efficiency.

Materials:

  • This compound (1.1 equiv)

  • Aryl bromide (1.0 equiv, e.g., 1-bromo-4-chlorobenzene)

  • Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)

  • SPhos (1.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Nitrogen gas supply

  • Jacketed glass reactor with overhead stirring, temperature probe, and inert gas inlet/outlet

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and properly assembled. Purge the reactor with nitrogen for at least one hour to establish an inert atmosphere.

  • Reagent Charging:

    • Charge the reactor with the aryl bromide (1.0 equiv), this compound (1.1 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.005 equiv), and SPhos (0.01 equiv) under a positive pressure of nitrogen.

    • Add toluene to the reactor to achieve a substrate concentration of 0.5-1.0 M.

    • Add degassed water (typically 10-20% of the toluene volume).

  • Reaction Execution:

    • Begin vigorous overhead stirring.

    • Heat the reactor jacket to raise the internal temperature to 90-100°C.

    • Maintain the reaction at this temperature, monitoring for completion by in-process control (IPC) using HPLC or UPLC (typically 8-16 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor contents to room temperature.

    • Add water and perform a phase separation. The aqueous layer contains the inorganic salts.

    • Wash the organic layer sequentially with a dilute brine solution.

    • Consider a scavenger resin (e.g., a thiol-functionalized silica) to remove residual palladium from the organic phase.

    • Filter the organic phase through a polishing filter.

    • Concentrate the organic phase by distillation under reduced pressure.

  • Purification:

    • The crude product can often be purified by crystallization/recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity without the need for large-scale chromatography.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² PdII_R1R2->Product RedElim->Pd0 R1X R¹-X (Aryl Halide) R1X->OxAdd Boronic R²-B(OH)₂ (this compound) Boronate [R²-B(OH)₃]⁻ Boronic->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Scale-Up

Scale_Up_Workflow Start Start: Reactor Preparation Inerting Inerting with N₂ Start->Inerting Charging Reagent Charging (Aryl-Br, Boronic Acid, Base, Catalyst, Ligand) Inerting->Charging Solvent Solvent Addition (Toluene/H₂O) Charging->Solvent Reaction Heating and Stirring (90-100°C) Solvent->Reaction IPC In-Process Control (IPC) (HPLC/UPLC) Reaction->IPC IPC->Reaction Incomplete Workup Aqueous Work-up (Phase Separation) IPC->Workup Reaction Complete Purification Palladium Scavenging (Optional) Workup->Purification Isolation Solvent Removal Purification->Isolation FinalPurification Crystallization / Recrystallization Isolation->FinalPurification End Final Product FinalPurification->End

Caption: Experimental workflow for the scale-up of Suzuki reactions.

References

Process Development for the Industrial Synthesis of 4-Methyl-1-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the process development for the industrial synthesis of 4-Methyl-1-naphthaleneboronic acid. The protocols and data presented are intended to guide researchers, scientists, and drug development professionals in the scale-up and manufacturing of this important building block. This compound is a key intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and advanced materials, where it is frequently utilized in Suzuki-Miyaura cross-coupling reactions.

Overview of the Synthetic Strategy

The most common and industrially viable method for the synthesis of arylboronic acids, including this compound, is the Grignard reaction. This method involves the reaction of an aryl halide with magnesium metal to form an organomagnesium (Grignard) reagent, which is then reacted with a trialkyl borate ester, followed by hydrolysis to yield the desired boronic acid. This approach is favored for its scalability and the availability of starting materials.

Key Transformation:

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from established laboratory procedures and serves as the basis for process development and scale-up.

Materials:

  • 1-Bromo-4-methylnaphthalene

  • Magnesium turnings

  • Iodine (for initiation)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath and Dry Ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of 1-bromo-4-methylnaphthalene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (disappearance of the iodine color).

    • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a Dry Ice/acetone bath.

    • Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl until the solution is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield this compound as a white to off-white solid.

Pilot/Industrial-Scale Synthesis Protocol (25 kg Scale Model)

This protocol is a representative industrial process adapted from general procedures for large-scale Grignard reactions and arylboronic acid synthesis.

Equipment:

  • Glass-lined reactor (e.g., 200 L) with temperature control (heating/cooling jacket), agitator, nitrogen inlet, and reflux condenser.

  • Addition vessel.

  • Quench tank.

  • Filter-dryer or centrifuge.

  • Vacuum oven.

Procedure:

  • Reactor Preparation:

    • The reactor is thoroughly cleaned, dried, and rendered inert with a nitrogen atmosphere.

  • Grignard Reagent Formation:

    • Charge magnesium turnings (1.2 eq) to the reactor.

    • Charge a portion of the anhydrous THF/toluene solvent mixture.

    • Add a small amount of 1-bromo-4-methylnaphthalene to initiate the reaction, which may be facilitated by gentle heating.

    • Once initiation is confirmed (e.g., by a temperature increase), the remaining 1-bromo-4-methylnaphthalene dissolved in the solvent mixture is added at a controlled rate to maintain the reaction temperature and a gentle reflux.

  • Borylation:

    • Cool the reactor contents to approximately -60 °C using a suitable cooling system (e.g., liquid nitrogen injection into the jacket).

    • Add triisopropyl borate (1.5 eq) at a controlled rate, ensuring the internal temperature does not exceed -50 °C.

    • After the addition, the mixture is allowed to slowly warm to room temperature and is stirred for several hours until the reaction is complete (monitored by in-process controls).

  • Hydrolysis and Work-up:

    • The reaction mixture is transferred to a quench tank containing a cooled aqueous acid solution (e.g., 2M HCl). The addition is done at a controlled rate to manage the exotherm.

    • The layers are separated. The aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate or toluene).

    • The combined organic layers are washed with water and brine.

  • Purification and Isolation:

    • The product can be purified by a derivatization-based method. The organic solution containing the crude boronic acid is treated with a base (e.g., aqueous sodium hydroxide) to form the sodium salt of the boronic acid, which is water-soluble.

    • The aqueous layer containing the salt is separated from the organic layer containing non-acidic impurities.

    • The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the pure this compound.

    • The precipitated solid is isolated by filtration (using a filter-dryer or centrifuge), washed with water, and dried under vacuum.

Data Presentation

Table 1: Summary of Quantitative Data for Synthesis

ParameterLaboratory ScalePilot/Industrial Scale (Representative)
Starting Material 1-Bromo-4-methylnaphthalene1-Bromo-4-methylnaphthalene
Scale Grams25 kg
Key Reagents Mg, Triisopropyl borateMg, Triisopropyl borate
Solvent System Anhydrous THFAnhydrous THF/Toluene
Reaction Temperature Grignard: Reflux; Borylation: -78°CGrignard: Reflux; Borylation: -60°C
Typical Yield 70-85%~75%
Purity (Post-purification) >98% (by HPLC)>99% (by HPLC)
Purification Method RecrystallizationDerivatization and Precipitation

Process Safety Considerations for Industrial Scale

The industrial-scale synthesis of this compound via the Grignard route involves significant safety hazards that must be carefully managed.

Table 2: Hazard Analysis and Mitigation Strategies

HazardCauseMitigation Strategies
Runaway Reaction/Exotherm Highly exothermic nature of Grignard reagent formation and quenching.- Controlled addition rate of reagents. - Efficient reactor cooling and temperature monitoring. - Emergency quench and dump systems.
Fire and Explosion Use of flammable solvents (THF, toluene). Hydrogen gas evolution upon contact with water.- Operation under an inert nitrogen atmosphere. - Use of explosion-proof equipment. - Grounding and bonding to prevent static discharge. - Adequate ventilation and gas detection systems.
Reactivity with Water Grignard reagents react violently with water.- Use of anhydrous solvents and reagents. - Strict moisture control in the reactor and transfer lines.
Chemical Hazards Corrosive nature of reagents and intermediates.- Use of appropriate Personal Protective Equipment (PPE). - Closed-system transfers of chemicals.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the industrial synthesis of this compound.

Industrial_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage raw_materials Raw Materials (1-Bromo-4-methylnaphthalene, Mg, Solvents) grignard_formation Grignard Reagent Formation raw_materials->grignard_formation Charge to Reactor borylation Borylation (with Trialkyl Borate) grignard_formation->borylation Cool and Add Borate hydrolysis Hydrolysis (Acid Quench) borylation->hydrolysis Warm and Quench extraction Solvent Extraction hydrolysis->extraction Work-up derivatization Salt Formation (Base Treatment) extraction->derivatization precipitation Acidification and Precipitation derivatization->precipitation isolation Filtration and Drying precipitation->isolation final_product Final Product (this compound) isolation->final_product

Caption: Industrial synthesis workflow for this compound.

Troubleshooting & Optimization

Low yield in Suzuki coupling with 4-Methyl-1-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-Methyl-1-naphthaleneboronic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving the sterically hindered this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the first things I should check?

A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the fundamental parameters is the best approach. Start by assessing the following:

  • Inert Atmosphere: The Palladium(0) catalyst is the active species in the catalytic cycle and is highly sensitive to oxygen. The presence of oxygen can lead to catalyst decomposition and the unwanted homocoupling of boronic acids.[1] Ensure your solvent is properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon) from start to finish.

  • Reagent Purity and Stability:

    • Boronic Acid: Boronic acids can degrade over time, particularly through protodeboronation.[1][2] Verify the purity of your this compound. Consider using a fresh batch or purifying the existing stock if degradation is suspected.

    • Aryl Halide: The reactivity of the coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.[2]

    • Catalyst & Ligand: Palladium precatalysts and phosphine ligands can be sensitive to air and moisture.[1][2] Using a fresh, high-quality catalyst and ligand is critical. Air-stable precatalysts, such as palladacycles, can offer more robust and reproducible results.[1]

  • Solvent and Base Quality: Use anhydrous, high-purity, and thoroughly degassed solvents. Ensure the base is finely powdered and anhydrous, as water content can affect reaction efficiency.

Q2: How does the steric hindrance from the methyl group on the naphthalene ring affect the reaction, and how can I overcome this?

A2: The methyl group at the 4-position and the peri-hydrogen at the 8-position of the naphthalene ring create significant steric hindrance around the boronic acid moiety. This bulkiness can impede key steps in the catalytic cycle, particularly transmetalation and reductive elimination, leading to slower reaction rates and lower yields.[1]

To overcome steric hindrance:

  • Use Bulky, Electron-Rich Ligands: These are essential for promoting the coupling of sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][3] These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.[1]

  • Increase Reaction Temperature: More forcing conditions, such as higher temperatures, can help overcome the activation energy barrier imposed by steric hindrance.[1] Monitor the reaction closely, as higher temperatures can also lead to side reactions or degradation.

  • Select an Appropriate Base: For sterically demanding couplings, stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is a common and effective choice. Cesium carbonate (Cs₂CO₃) can also be effective due to its higher solubility in organic solvents.[4]

Q3: I suspect protodeboronation is a major side reaction. How can I identify and minimize it?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction that consumes the starting material and reduces the yield. It is often promoted by water and can be a problem with sterically hindered or electronically modified boronic acids.

Minimization Strategies:

  • Use Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents to minimize the presence of water.

  • Convert to a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate salt, can protect it from premature decomposition.[2][5] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[2]

  • Optimize Base and Reaction Time: Using a weaker base or a non-aqueous base/solvent system can sometimes reduce the rate of protodeboronation. Shorter reaction times at the optimal temperature can also help.[2]

Q4: What are the recommended catalyst, ligand, and base combinations for coupling this compound?

A4: There is no single universal system, and optimization is often necessary. However, for sterically hindered substrates like this compound, the following combinations are excellent starting points.

Data Presentation: Ligand and Base Screening

The following table provides illustrative data on how the choice of ligand and base can affect the yield in a sterically hindered Suzuki coupling.

Table 1: Effect of Ligand and Base on Suzuki Coupling Yield

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O (10:1)10012< 20
2Pd₂(dba)₃ (1)SPhos (2)K₂CO₃Toluene/H₂O (10:1)1001265
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄1,4-Dioxane1101288
4XPhos Pd G3 (2)-K₃PO₄1,4-Dioxane1101092
5RuPhos Pd G3 (2)-Cs₂CO₃t-AmylOH1101090

Data is illustrative and compiled for comparative purposes. Yields are highly dependent on the specific aryl halide and reaction conditions.

As the data suggests, moving from a simple ligand like PPh₃ to more advanced Buchwald-type ligands (SPhos, XPhos, RuPhos) in combination with a stronger base like K₃PO₄ dramatically improves the yield for hindered couplings.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Sterically Hindered Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct

If the purity of the boronic acid is questionable, it can be purified by forming a crystalline diethanolamine adduct, which can often be used directly in the coupling reaction.[1][7]

Materials:

  • Crude this compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride or other suitable solvent

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the crude boronic acid in a minimal amount of methylene chloride.

  • Addition: Add diethanolamine dropwise while stirring.

  • Precipitation: A white precipitate will form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in subsequent Suzuki coupling reactions.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst System Optimization Start Low Yield with This compound Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Check_Conditions Step 2: Assess Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Boronic_Acid Boronic Acid Purity? (Consider purification, Protocol 2) Check_Reagents->Boronic_Acid Aryl_Halide Aryl Halide Reactivity? (I > Br > Cl) Check_Reagents->Aryl_Halide Solvent_Base Solvent/Base Anhydrous & Pure? Check_Reagents->Solvent_Base Optimize_Catalyst Step 3: Optimize Catalyst System Check_Conditions->Optimize_Catalyst Conditions OK Inert_Atmosphere Truly Inert Atmosphere? (Degas solvent, purge vessel) Check_Conditions->Inert_Atmosphere Temperature Temperature Optimal? (Try increasing for steric hindrance) Check_Conditions->Temperature Success High Yield Achieved Optimize_Catalyst->Success Optimization Complete Ligand Is Ligand Suited for Hindrance? (Use Buchwald-type: XPhos, SPhos) Optimize_Catalyst->Ligand Base Is Base Strong Enough? (Try K₃PO₄ or Cs₂CO₃) Optimize_Catalyst->Base Catalyst_Loading Catalyst Loading Sufficient? Optimize_Catalyst->Catalyst_Loading Suzuki_Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Reactants->OxAdd Aryl Halide (Ar-X) Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic Acid Problem Steric Hindrance Slows This Step! Problem->Transmetal

References

Technical Support Center: Optimization of Hindered Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction time and temperature for hindered cross-coupling reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with these sensitive yet powerful synthetic methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during hindered cross-coupling experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My hindered cross-coupling reaction is giving a low yield. What are the common causes and how can I improve it?

Low yields in hindered cross-coupling reactions are frequently encountered and can stem from several factors. A systematic approach to troubleshooting is often the most effective strategy.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature and Time: These reactions often need to be heated to proceed at a reasonable rate, typically in the range of 80-110 °C.[1] However, excessively high temperatures can lead to catalyst decomposition.[1] Conversely, if the reaction time is too short, the reaction may not have proceeded to completion.

    • Solution: Systematically screen a range of temperatures (e.g., 50-120 °C) and monitor the reaction progress over time using techniques like TLC, GC-MS, or LC-MS.[1][2] If catalyst decomposition (indicated by the formation of palladium black) is observed at higher temperatures, lower the temperature and increase the reaction time.[1][3]

  • Inappropriate Ligand Choice: For sterically hindered substrates, the choice of ligand is critical.[4][5] Bulky, electron-rich phosphine ligands are often necessary to promote the desired reactivity and stabilize the catalyst.[1][5][6]

    • Solution: Screen a variety of sterically demanding ligands. For instance, in Buchwald-Hartwig aminations of 2-bromopyridines, ligands like XPhos, RuPhos, and Xantphos are often effective.[1] For Negishi couplings of hindered substrates, ligands such as RuPhos and SPhos have shown high activity.[6][7]

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen and moisture.[1] An inadequate inert atmosphere can lead to catalyst oxidation and deactivation.[1] Additionally, certain substrates, like 2-bromopyridine, can act as a ligand and poison the catalyst.[1]

    • Solution: Ensure all reagents and solvents are properly dried and degassed.[8] Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. For problematic substrates, the use of highly hindered ligands can shield the metal center and prevent catalyst poisoning.[1]

  • Incorrect Base Selection: The strength and solubility of the base are crucial. A weak base may not be effective in the catalytic cycle, while an overly strong base could be incompatible with sensitive functional groups.[1]

    • Solution: Screen different bases, considering both strength and solubility. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[9][10] In some Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃) have proven more suitable than organic bases.[11]

  • Reagent Insolubility: If the starting materials or the base are not fully dissolved, the reaction will be slow and inefficient.[1]

    • Solution: Choose a solvent in which all components are soluble at the reaction temperature.[1] Toluene and 1,4-dioxane are common choices for many cross-coupling reactions.[1] If solubility remains an issue, a more polar solvent like DMF could be tested, but be aware of its potential to coordinate with the palladium catalyst.[1][11]

Q2: My reaction appears to have stalled or is proceeding very slowly. What steps can I take to accelerate it?

A sluggish reaction can be a sign of several underlying issues.

Potential Causes & Solutions:

  • Low Reaction Temperature: The activation energy for the reaction may not be sufficiently overcome at the current temperature.[12]

    • Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring for product formation and potential catalyst decomposition.[3]

  • Insufficient Catalyst Loading: For particularly challenging or hindered substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). However, be mindful of the increased cost and potential for side reactions.

  • Inhibitory Species: The reaction may be inhibited by byproducts or impurities. For example, in some Buchwald-Hartwig reactions using aryl iodides, the iodide formed can inhibit the catalyst.[9]

    • Solution: Ensure high purity of starting materials. If catalyst inhibition is suspected, consider using a different halide (e.g., bromide or chloride instead of iodide) or employing a ligand that is less susceptible to inhibition.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for hindered cross-coupling reactions?

The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. However, a general starting point for many hindered palladium-catalyzed cross-coupling reactions is between 80 °C and 110 °C.[1] It is crucial to experimentally screen a range of temperatures to find the best balance between reaction rate and catalyst stability.[2][3] For some highly active catalyst systems, reactions with hindered substrates can even be performed at room temperature or slightly elevated temperatures (e.g., 70 °C).[7]

Q2: How long should I run my hindered coupling reaction?

Reaction times can vary significantly, from a few hours to 24 hours or longer, depending on the reactivity of the substrates and the reaction temperature. It is essential to monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS) to determine the point of completion and to avoid prolonged heating that could lead to product decomposition or side reactions.[1]

Q3: Can I use a microwave reactor to optimize the reaction time for hindered couplings?

Yes, microwave-assisted synthesis can be a powerful tool for accelerating hindered cross-coupling reactions. The rapid and efficient heating provided by a microwave reactor can significantly reduce reaction times. However, it is important to carefully screen conditions, as the high temperatures can also promote catalyst decomposition if not properly controlled.

Data Presentation

The following tables summarize typical reaction parameters for various hindered cross-coupling reactions. These should be considered as starting points for optimization.

Table 1: General Reaction Parameters for Hindered Buchwald-Hartwig Amination

ParameterTypical Range/ValueNotes
Temperature 80 - 110 °CExcessively high temperatures (>120 °C) can lead to catalyst decomposition.[1]
Reaction Time 2 - 24 hoursMonitor reaction progress to determine completion.
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for very challenging substrates.
Common Solvents Toluene, 1,4-DioxaneDMF can be used for solubility issues but may coordinate to palladium.[1][11]
Common Bases NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄Base choice depends on substrate functional group tolerance.[9][10]

Table 2: General Reaction Parameters for Hindered Suzuki-Miyaura Coupling

ParameterTypical Range/ValueNotes
Temperature 50 - 100 °CHigher temperatures can sometimes lead to catalyst decomposition.[2][3]
Reaction Time 1 - 12 hoursReaction progress should be monitored.
Catalyst Loading 0.5 - 2 mol%Can be effective even at low loadings with the right catalyst system.[2]
Common Solvents THF, Toluene, DMF, Dioxane/Water mixturesSolvent choice can significantly impact reaction efficiency.[2][11]
Common Bases K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are frequently used.[11]

Table 3: General Reaction Parameters for Hindered Negishi Coupling

ParameterTypical Range/ValueNotes
Temperature Room Temperature - 100 °CHighly active catalysts can enable reactions at lower temperatures.[4][7]
Reaction Time 4 - 24 hoursDependent on substrate reactivity and temperature.
Catalyst Loading 0.1 - 2 mol%Very low catalyst loadings can be achieved with efficient catalyst systems.[4]
Common Solvents THF, THF/NMPNMP can be used as a co-solvent to aid solubility.[4]
Base Not requiredOrganozinc reagents are sufficiently nucleophilic.

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Temperature for a Hindered Cross-Coupling Reaction

  • Reaction Setup: In parallel reaction vials under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), coupling partner (1.1-1.5 equiv), base (1.5-2.0 equiv), and solvent.

  • Catalyst Addition: To each vial, add the palladium precatalyst and ligand in the desired ratio.

  • Temperature Screening: Place the reaction vials in separate heating blocks set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench it, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to the desired product.

  • Time Course (Optional): For the most promising temperatures, continue to monitor the reaction at regular intervals (e.g., every 2-4 hours) to establish a reaction profile and determine the optimal reaction time.

  • Analysis: Compare the results to identify the temperature that provides the best yield and minimal side products in a reasonable timeframe. Also, visually inspect for signs of catalyst decomposition (palladium black).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_optimization Optimization Loop cluster_outcome Outcome start Define Substrates (Aryl Halide & Coupling Partner) reagents Select Initial Conditions (Catalyst, Ligand, Base, Solvent) start->reagents setup Prepare Reaction Vessels (Inert Atmosphere) reagents->setup screen_temp Screen Reaction Temperature setup->screen_temp screen_time Monitor Reaction Over Time screen_temp->screen_time analyze Analyze Results (Yield, Purity) screen_time->analyze decision Optimal Conditions? analyze->decision success Proceed to Scale-Up decision->success Yes troubleshoot Troubleshoot Further (Change Ligand, Solvent, etc.) decision->troubleshoot No troubleshoot->reagents

Caption: A general workflow for the optimization of hindered cross-coupling reactions.

troubleshooting_flowchart cluster_primary_checks Primary Checks cluster_secondary_checks Secondary Checks cluster_solutions Potential Solutions start Low Yield or Stalled Reaction check_temp Is Temperature Optimal? (Typically 80-110°C) start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes adjust_temp_time Adjust Temperature and/or Time check_temp->adjust_temp_time No check_atmosphere Is Inert Atmosphere Maintained? check_time->check_atmosphere Yes check_time->adjust_temp_time No check_ligand Is the Ligand Bulky Enough? check_atmosphere->check_ligand Yes recheck_setup Re-evaluate Inert Technique and Reagent Purity check_atmosphere->recheck_setup No check_base Is the Base Appropriate? check_ligand->check_base Yes screen_ligands Screen Different Ligands check_ligand->screen_ligands No check_solvent Are Reagents Soluble? check_base->check_solvent Yes screen_bases_solvents Screen Bases and/or Solvents check_base->screen_bases_solvents No check_solvent->screen_bases_solvents Yes, but solubility is an issue check_solvent->recheck_setup No, or if other issues persist

Caption: A decision-making flowchart for troubleshooting low yields in hindered couplings.

References

Technical Support Center: Catalyst Deactivation in 4-Methyl-1-naphthaleneboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation and other common issues encountered during chemical reactions involving 4-Methyl-1-naphthaleneboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a low yield. What are the primary suspects?

A1: Low or no yield in Suzuki-Miyaura reactions with this compound can often be attributed to several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation, ligand degradation, or fouling, rendering it inactive.

  • This compound Instability: Like many boronic acids, it can be prone to degradation, primarily through protodeboronation.

  • Suboptimal Reaction Conditions: Incorrect temperature, inadequate mixing, or improper choice of base, solvent, or ligand can significantly hinder the reaction.

  • Reagent Purity: Impurities in the starting materials, solvents, or base can poison the catalyst.

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: Visual cues can often indicate catalyst deactivation. A common sign is a color change of the reaction mixture to black, which suggests the precipitation of palladium black, an inactive form of palladium. Additionally, if reaction monitoring by TLC or LC-MS shows that the consumption of starting materials has ceased before completion, it is a strong indicator of a stalled reaction due to catalyst deactivation.

Q3: Could the naphthalene ring of this compound itself contribute to catalyst deactivation?

A3: Yes, this is a possibility. The extended π-system of the naphthalene ring, and the resulting biaryl products, could lead to catalyst deactivation through a process known as fouling. This can occur via π-stacking interactions with the catalyst's surface, blocking active sites. The formation of polycyclic aromatic hydrocarbon-like structures on the catalyst surface can inhibit its activity. While direct evidence for this specific boronic acid is limited, it is a known issue with other polycyclic aromatic compounds.

Q4: What is protodeboronation and how can I minimize it with this compound?

A4: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, consuming your starting material without forming the desired product. This is often promoted by excess water or strong bases.[1] To minimize protodeboronation:

  • Use fresh, high-purity this compound.

  • Consider using anhydrous solvents and reagents.

  • Employ milder bases such as K₃PO₄, K₂CO₃, or CsF instead of strong hydroxides.[1]

  • Optimize the reaction time and temperature to avoid prolonged exposure to harsh conditions.

Q5: How critical is degassing, and what is the best method?

A5: Degassing is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid, leading to unwanted side products and reduced yield.[2] A common and effective method for degassing is the freeze-pump-thaw technique. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period can also be effective.[1]

Troubleshooting Guides

Problem 1: Low to No Product Formation
Possible CauseTroubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Test the catalyst system on a reliable, well-established reaction (e.g., coupling of phenylboronic acid with 4-bromoanisole) to confirm its activity. Consider using more robust, air-stable pre-catalysts like Buchwald's G3 or G4 palladacycles.[2]
Poor Reagent Quality Ensure this compound and the coupling partner are pure and dry. Impurities in boronic acids, such as residual HCl from their synthesis, can be detrimental.[3]
Suboptimal Reaction Conditions Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), solvents (e.g., dioxane, toluene, THF, 2-MeTHF), and temperatures. For sterically hindered substrates, higher temperatures and stronger bases may be necessary.[4]
Oxygen Contamination Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Ar or N₂).[2]
Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct
Possible CauseTroubleshooting Steps
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[2]
High Catalyst Loading While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Try incrementally reducing the catalyst loading.
Inefficient Transmetalation Optimize the base and solvent system to promote the transmetalation step of the catalytic cycle.
Problem 3: Reaction Stalls Before Completion
Possible CauseTroubleshooting Steps
Progressive Catalyst Deactivation This could be due to fouling by the naphthalene-containing molecules. Consider using a catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) that can stabilize the palladium center and may be more resistant to fouling.[4]
Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways. Ensure the ligand is pure and handled under an inert atmosphere. Consider switching to more robust N-heterocyclic carbene (NHC) ligands.
Incomplete Dissolution of Reagents Ensure all reagents, particularly the base, are well-solubilized or finely suspended to ensure efficient reaction. Vigorous stirring is crucial.

Data Presentation

The following tables provide a qualitative comparison of different catalytic systems for Suzuki-Miyaura reactions involving challenging arylboronic acids. While not specific to this compound, they offer a valuable starting point for catalyst and condition selection.

Table 1: Comparison of Palladium Catalyst Systems for Aryl Chloride Coupling [5]

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features
Pd(PPh₃)₄3 - 5TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O100-11012 - 2440-70Traditional, readily available, moderate activity for aryl chlorides.
Pd(OAc)₂ / SPhos1 - 2SPhosK₃PO₄Toluene, t-AmOH100-1102 - 8>90Buchwald ligand; highly active for sterically hindered and electron-rich/poor substrates.
PdCl₂(dppf)2 - 5dppfK₂CO₃Dioxane/H₂O100-1108 - 1870-85Robust and versatile catalyst, good for a range of substrates.
NiCl₂(PCy₃)₂5PCy₃K₃PO₄2-Me-THF10012 - 24>80Nickel-based alternative, effective for challenging aryl chlorides.

Table 2: Influence of Boronic Acid Substituents on Suzuki-Miyaura Reaction Yield [6]

Aryl Boronic Acid SubstituentElectronic EffectAryl HalideCatalyst/LigandBase/SolventYield (%)
4-OCH₃Electron-donating4-BromoanisolePd(OAc)₂/SPhosK₃PO₄/Toluene98
4-CH₃Electron-donating4-BromoanisolePd(OAc)₂/SPhosK₃PO₄/Toluene95
4-HNeutral4-BromoanisolePd(OAc)₂/SPhosK₃PO₄/Toluene92
4-CF₃Electron-withdrawing4-BromoanisolePd(OAc)₂/SPhosK₃PO₄/Toluene88
4-CNElectron-withdrawing4-BromoanisolePd(OAc)₂/SPhosK₃PO₄/Toluene85

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and degassed water (e.g., in a 10:1 ratio) to the flask via syringe.

  • Stir the reaction mixture vigorously at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This method can be beneficial for reducing reaction times, especially for challenging couplings.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • PdCl₂(dppf) (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, degassed)

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, PdCl₂(dppf), and Cs₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction as described in Protocol 1.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Pd(0) Catalyst Oxidation Oxidation (O₂) Active_Catalyst->Oxidation O₂ Fouling Fouling (e.g., π-stacking of naphthalene rings) Active_Catalyst->Fouling Aromatic Products Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Impurities/Heat Pd_Black Aggregation to Pd Black Active_Catalyst->Pd_Black Instability Inactive_Catalyst Inactive Catalyst Oxidation->Inactive_Catalyst Fouling->Inactive_Catalyst Ligand_Degradation->Inactive_Catalyst Pd_Black->Inactive_Catalyst

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents 1. Check Reagent Quality (Catalyst, Boronic Acid, etc.) Start->Check_Reagents Check_Conditions 2. Verify Reaction Conditions (Inert atmosphere, Degassing, Temperature) Check_Reagents->Check_Conditions Reagents OK Optimize 3. Optimize Reaction Parameters (Ligand, Base, Solvent) Check_Conditions->Optimize Conditions OK Success Successful Reaction Optimize->Success

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L₂-O-B(OH)₂R' PdII_Aryl->PdII_Boronate Ligand Exchange PdII_Biaryl Ar-Pd(II)L₂-R' PdII_Boronate->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Biaryl Ar-R' ArX Ar-X Boronic_Acid R'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of Products from 4-Methyl-1-naphthaleneboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 4-methyl-1-naphthaleneboronic acid. The following sections address common purification challenges to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The most prevalent impurities include unreacted this compound, the homocoupled byproduct (4,4'-dimethyl-1,1'-binaphthyl), residual palladium catalyst, and inorganic salts from the reaction work-up.[1][2] The formation of boroxines, which are anhydrides of the boronic acid, can also be a factor.[2][3]

Q2: How can I remove unreacted this compound from my crude product?

A2: An effective method for removing unreacted boronic acids is through a basic aqueous wash.[1][4] By treating the organic extract of your reaction mixture with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt then partitions into the aqueous layer during liquid-liquid extraction.[1][5]

Q3: The homocoupled byproduct (4,4'-dimethyl-1,1'-binaphthyl) has a similar polarity to my desired product. How can I separate them?

A3: Separating compounds with close polarities is a frequent challenge in purifying products from Suzuki-Miyaura coupling reactions.[1] Careful column chromatography with a shallow solvent gradient is often necessary.[1] It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.[1] If your desired product is a solid, recrystallization can be a highly effective purification technique.[6][7]

Q4: What are the best practices for removing residual palladium catalyst, and why is it important?

A4: For applications in drug development and pharmaceutical sciences, minimizing palladium levels to parts-per-million (ppm) is critical due to its potential toxicity and regulatory requirements.[1] Common methods for palladium removal include:

  • Filtration: Heterogeneous catalysts can be removed by filtering the reaction mixture through Celite.[1][7]

  • Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be employed. These are often functionalized silica or polymers that chelate the palladium, allowing for its removal by filtration.[1]

  • Activated Carbon: Treatment with activated carbon can also be effective in adsorbing residual palladium.

Q5: My product seems to be an oil and won't crystallize. What should I do?

A5: If your product is an oil, it could be due to the presence of impurities that inhibit crystallization, or the product may naturally be an oil at room temperature.[1] The first step should be to attempt further purification using column chromatography to remove any remaining impurities.[1] If the highly purified product is still an oil, then chromatography is the most suitable purification method.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of products from reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Product co-eluting with impurities during chromatography. 4. Protodeborylation (loss of the boronic acid group) during the reaction.[2]1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Minimize the number of extraction steps and ensure proper phase separation. 3. Optimize the chromatography solvent system using TLC. Consider using a shallow gradient.[1] 4. Ensure anhydrous conditions and thoroughly degas the reaction mixture to minimize this side reaction.[2]
Significant Amount of Homocoupled Byproduct 1. Presence of oxygen in the reaction, which can promote the homocoupling of the boronic acid.[2][8] 2. Use of a Pd(II) precatalyst, which can lead to homocoupling during its in-situ reduction to Pd(0).[2]1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[1] Consider adding a mild reducing agent like potassium formate to minimize free Pd(II).[9][10] 2. Use a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[1]
Product Streaking on Silica Gel TLC/Column 1. The boronic acid functional group can strongly interact with the acidic silica gel, leading to tailing.[11][12] 2. The product itself may be highly polar.1. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, silica gel impregnated with boric acid can sometimes improve chromatography of boronic acid derivatives.[13] 2. If the product is very polar, reverse-phase chromatography (C18) may be a more suitable purification method.[11]
Presence of Boroxine Anhydrides Spontaneous dehydration of the boronic acid can lead to the formation of cyclic boroxine trimers.[2][3]This is a common characteristic of boronic acids. While often not detrimental to subsequent reactions, purification can be challenging. Standard purification methods like chromatography or recrystallization should still be effective. Storing the boronic acid under dry conditions can minimize boroxine formation.

Experimental Protocols

Standard Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with water or a saturated aqueous solution of sodium chloride (brine).

  • Separate the aqueous layer.

  • Repeat the washing step 1-2 more times.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[14]

Basic Wash for Boronic Acid Removal
  • Following the standard aqueous work-up, dissolve the crude product in an organic solvent.

  • Wash the organic solution with a 1M aqueous solution of NaOH or K₂CO₃.

  • Stir the biphasic mixture for 15-30 minutes.

  • Separate the aqueous layer.

  • Wash the organic layer with water and then brine to remove any residual base.

  • Dry the organic layer over an anhydrous drying agent and concentrate to yield the product, now with a reduced amount of boronic acid impurity.[1][4]

Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system.

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample to dryness.

  • Carefully load the dry sample onto the top of the packed column.

  • Begin eluting with the solvent system, gradually increasing the polarity (gradient elution) if necessary, while collecting fractions.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.[15]

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup Remove inorganic salts basic_wash Basic Wash (e.g., 1M NaOH) workup->basic_wash Remove unreacted boronic acid chromatography Column Chromatography basic_wash->chromatography Separate product from byproducts recrystallization Recrystallization basic_wash->recrystallization If product is solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for products from this compound reactions.

troubleshooting_logic start Impure Product boronic_acid Unreacted Boronic Acid? start->boronic_acid homocoupling Homocoupled Byproduct? boronic_acid->homocoupling No basic_wash Perform Basic Wash boronic_acid->basic_wash Yes palladium Residual Palladium? homocoupling->palladium No chromatography Optimize Column Chromatography homocoupling->chromatography Yes scavenger Use Metal Scavenger or Filtration palladium->scavenger Yes pure Pure Product palladium->pure No basic_wash->homocoupling chromatography->palladium scavenger->pure

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: High-Throughput Screening for 4-Methyl-1-naphthaleneboronic Acid Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-throughput screening (HTS) to optimize reaction conditions for 4-Methyl-1-naphthaleneboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to screen in a high-throughput Suzuki-Miyaura coupling reaction with this compound?

A1: For a successful Suzuki-Miyaura coupling, the most critical parameters to screen are the catalyst, ligand, base, and solvent.[1] The interplay between these four components will determine the reaction yield and impurity profile. A systematic high-throughput screening approach is the most efficient way to identify the optimal combination for your specific substrates.

Q2: I am observing low to no product formation in my HTS experiment. What are the likely causes?

A2: Low or no conversion can be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have been deactivated.[2]

  • Poor Ligand Choice: The ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination steps.

  • Inappropriate Base: The base might be too weak to facilitate the transmetalation step or too strong, leading to side reactions.

  • Suboptimal Solvent: The solvent system may not be suitable for dissolving all reaction components or may not favor the catalytic cycle.[1]

  • Protodeboronation: The boronic acid may be degrading under the reaction conditions.

Q3: How can I identify and minimize protodeboronation of this compound?

A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be identified by the presence of 1-methylnaphthalene as a byproduct. To minimize this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can promote protodeboronation.[3]

  • Select a Milder Base: Strong bases can accelerate protodeboronation. Screening a variety of bases, including weaker ones like K₃PO₄ or Cs₂CO₃, is recommended.

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

  • Use Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester, which can be more resistant to protodeboronation.

Q4: I am seeing inconsistent results across my HTS plate. What could be the cause?

A4: Inconsistent results can stem from experimental setup and reagent stability:

  • Well-to-Well Variation: Ensure accurate and consistent dispensing of all reagents using calibrated automated liquid handlers.[4] Temperature gradients across the plate can also lead to variability.

  • Stock Solution Instability: Boronic acids can degrade over time in solution. It is advisable to prepare fresh stock solutions of this compound before each HTS run.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the high-throughput screening of this compound reaction conditions.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity Screen a panel of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and precatalysts.
Inefficient Ligand Screen a diverse set of phosphine ligands, including bulky, electron-rich ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands, which are often effective for challenging couplings.[2]
Suboptimal Base Screen a range of inorganic and organic bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, DBU).
Poor Solvent Choice Screen various solvents and solvent/water mixtures (e.g., Dioxane, THF, Toluene, DMF).[1] The water content can significantly influence the reaction.
Issue 2: Significant Byproduct Formation
Byproduct Potential Cause Mitigation Strategies
1-Methylnaphthalene (Protodeboronation) Presence of water, strong base, high temperature.[3]Use anhydrous solvents, screen weaker bases, lower reaction temperature, consider using a boronic ester derivative.
Homocoupling of Aryl Halide Inefficient cross-coupling, catalyst decomposition.Optimize catalyst and ligand combination to favor the cross-coupling pathway.
Homocoupling of Boronic Acid Presence of oxygen.[5]Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Data Presentation

Summarize your HTS results in a clear and organized manner to facilitate data analysis and identification of optimal conditions.

Table 1: Example Data from a Catalyst and Ligand Screen

Well IDCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
A1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O85
A2Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Dioxane/H₂O92
B1Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄Dioxane/H₂O45
B2Pd₂(dba)₃ (1)dppf (2)K₃PO₄Dioxane/H₂O78

Table 2: Example Data from a Base and Solvent Screen

Well IDCatalystLigandBaseSolventYield (%)
C1Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O92
C2Pd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O88
D1Pd₂(dba)₃XPhosK₂CO₃THF/H₂O75
D2Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O65

Experimental Protocols

General Protocol for High-Throughput Screening of Suzuki-Miyaura Coupling
  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, the aryl halide coupling partner, and an internal standard in the desired solvent.

    • Prepare separate stock solutions of the palladium catalysts, ligands, and bases in appropriate solvents.

  • Reagent Dispensing:

    • Using an automated liquid handler, dispense the catalyst and ligand stock solutions into the designated wells of a 96-well or 384-well plate.

    • Dispense the base solutions into the wells.

    • Initiate the reactions by dispensing the stock solution containing this compound, the aryl halide, and the internal standard.

  • Reaction Incubation:

    • Seal the reaction plate to prevent evaporation.

    • Incubate the plate at the desired temperature with agitation for a predetermined time.

  • Reaction Quenching and Sample Preparation:

    • After the incubation period, quench the reactions by adding a suitable quenching agent.

    • Dilute the samples with an appropriate solvent for analysis.

  • Analysis:

    • Analyze the reaction outcomes using a high-throughput analytical technique such as LC-MS or GC-MS to determine the product yield and identify any byproducts.

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision Stock_Solutions Prepare Stock Solutions (Boronic Acid, Aryl Halide, Catalysts, Ligands, Bases) Plate_Layout Design Plate Layout Stock_Solutions->Plate_Layout Dispensing Automated Reagent Dispensing Plate_Layout->Dispensing Incubation Reaction Incubation (Heating & Agitation) Dispensing->Incubation Quenching Reaction Quenching Incubation->Quenching Sample_Prep Sample Preparation for Analysis Quenching->Sample_Prep HT_Analysis High-Throughput Analysis (LC-MS, GC-MS) Sample_Prep->HT_Analysis Data_Processing Data Processing & Visualization HT_Analysis->Data_Processing Hit_Identification Hit Identification & Optimization Data_Processing->Hit_Identification

Caption: A typical experimental workflow for high-throughput screening of reaction conditions.

Troubleshooting_Tree Start Low/No Product Yield Check_Catalyst Screen Catalyst & Ligand Panel Start->Check_Catalyst Check_Base Screen Base & Solvent Systems Check_Catalyst->Check_Base No Improvement Solution_Catalyst Identify Active Catalyst/Ligand Pair Check_Catalyst->Solution_Catalyst Improvement Check_Protodeboronation Analyze for Protodeboronation Byproduct Check_Base->Check_Protodeboronation No Improvement Solution_Base Identify Optimal Base/Solvent Combination Check_Base->Solution_Base Improvement Optimize_Conditions Optimize Temperature & Concentration Check_Protodeboronation->Optimize_Conditions Not Observed Solution_Protodeboronation Implement Mitigation Strategies: - Anhydrous Conditions - Milder Base - Lower Temperature Check_Protodeboronation->Solution_Protodeboronation Observed Solution_Optimized Achieve Improved Yield Optimize_Conditions->Solution_Optimized

Caption: A decision tree for troubleshooting low-yield HTS reactions.

References

Technical Support Center: Mechanistic Insights into Challenging Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during Suzuki-Miyaura cross-coupling experiments. Our focus is on providing mechanistic insights to empower you to overcome common hurdles and optimize your reactions.

Frequently Asked Questions & Troubleshooting Guides

This section is designed to offer quick solutions to common problems, followed by more detailed troubleshooting strategies based on mechanistic principles.

Issue 1: Low or No Yield

Q1: My Suzuki coupling reaction is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings can often be attributed to a few critical factors. A systematic check of your reagents and reaction setup is the best first step. Key areas to examine include:

  • Reagent Quality: Ensure the purity and stability of your aryl halide, boronic acid/ester, palladium catalyst, and ligand. Boronic acids, especially electron-deficient ones, can undergo degradation.[1] Phosphine ligands are susceptible to oxidation.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[1]

  • Solvent and Base Purity: It is crucial to use anhydrous and properly degassed solvents, as oxygen can deactivate the active Pd(0) catalyst.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]

Q2: I've checked my reagents and setup, but my yield is still poor. What are the most common side reactions I should consider?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most prevalent include:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[2] This is particularly problematic with electron-deficient or heteroaryl boronic acids.[1][3]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species.[3][4][5]

  • Dehalogenation: The aryl halide substrate can be reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.[3][5]

  • Beta-Hydride Elimination: This is a common side reaction when using aliphatic boronic substrates with β-hydrogens, leading to the formation of alkenes.[5]

Issue 2: Protodeboronation

Q3: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?

A3: Mitigating protodeboronation involves carefully selecting your reaction conditions to disfavor this undesired pathway. Consider the following strategies:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1][4]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Using anhydrous conditions can sometimes suppress this side reaction.

  • Use of Boronic Esters: Boronic esters (e.g., pinacol esters or MIDA boronates) are generally more stable than boronic acids and less prone to protodeboronation.[1][2] They can act as a "slow release" source of the boronic acid during the reaction.[2][6]

Issue 3: Homocoupling

Q4: My reaction mixture contains a significant amount of homocoupled product from my boronic acid. How can I prevent this?

A4: Homocoupling is often a sign of issues with the catalyst activation or the presence of an oxidant. To minimize homocoupling:

  • Ensure Thorough Degassing: Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[3][7] Rigorous degassing of your solvent and reaction vessel is essential.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst or a precatalyst system that efficiently reduces Pd(II) to Pd(0) can reduce the amount of Pd(II) available for homocoupling.[4]

Issue 4: Challenging Substrates

Q5: I am working with a sterically hindered aryl halide, and the reaction is not proceeding. What modifications should I consider?

A5: Sterically hindered substrates present a significant challenge for the oxidative addition and reductive elimination steps of the catalytic cycle. To overcome this:

  • Use Bulky, Electron-Rich Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically demanding substrates.[4][8] These ligands stabilize the palladium catalyst and promote the key steps of the reaction.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for sterically hindered substrates.[4]

  • Optimize Base and Solvent: For sterically hindered couplings, strong, non-nucleophilic bases like t-BuOK in anhydrous solvents like dioxane can be effective.[8]

Q6: My reaction involves a heteroaryl halide, and I am observing catalyst deactivation. What is the likely cause, and how can I address it?

A6: Heteroaryl substrates can be challenging due to the presence of Lewis basic heteroatoms (like nitrogen in pyridine) that can coordinate to the palladium center and inhibit catalysis.[9][10] To address this:

  • Ligand Selection: Bulky ligands can sterically shield the palladium center from inhibitory coordination by the heteroaryl substrate.[4]

  • Anhydrous Conditions with Specific Bases: The use of anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) has been shown to be effective for challenging heteroaryl-heteroaryl couplings.[3][10]

  • Use of Additives: In some cases, the addition of a Lewis acid like B(OMe)₃ can bind to the Lewis basic sites on the heteroaryl substrate, preventing catalyst poisoning.[3]

Data Presentation: Comparative Performance of Bases and Ligands

The choice of base and ligand is critical for a successful Suzuki coupling. The following tables summarize the performance of various bases and ligands under specific reaction conditions.

Table 1: Effect of Base on the Yield of a Model Suzuki Coupling Reaction

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O1001285
2K₃PO₄Dioxane1001292
3Cs₂CO₃Dioxane1001295
4Na₂CO₃Toluene/EtOH/H₂O801678
5Et₃NDMF902445

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.[11]

Table 2: Ligand Screening for a Sterically Hindered Suzuki Coupling

EntryLigandCatalyst PrecursorBaseTemperature (°C)Yield (%)
1PPh₃Pd(OAc)₂K₂CO₃100<10
2P(t-Bu)₃Pd₂(dba)₃K₃PO₄8075
3SPhosPd(OAc)₂K₃PO₄10096
4XPhosPd₂(dba)₃K₃PO₄10098
5IPr (NHC)PEPPSI-IPrK₃PO₄11094

This table illustrates the general trend of improved yields with bulky, electron-rich ligands for challenging substrates.[4]

Experimental Protocols

Here we provide detailed methodologies for key experimental setups in Suzuki coupling reactions.

Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[1] Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and the ligand if required.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Procedure to Minimize Protodeboronation using a Boronic Ester
  • Reagent Preparation: In an oven-dried flask, combine the aryl halide (1.0 mmol), boronic acid pinacol ester (1.1 mmol), and a mild base (e.g., K₃PO₄, 1.5 mmol).

  • Inert Atmosphere and Solvent Addition: Follow the procedure outlined in Protocol 1 for establishing an inert atmosphere and adding the degassed anhydrous solvent (e.g., dioxane).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol) and a suitable ligand (e.g., SPhos, 0.02 mmol).

  • Reaction and Workup: Proceed with the reaction, monitoring, and workup as described in Protocol 1. The use of an anhydrous solvent and a milder base with the more stable boronic ester helps to suppress protodeboronation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key mechanistic concepts and logical workflows in Suzuki couplings.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OA_complex Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)-R(L2) Transmetalation Complex OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Coupled Product Transmetalation_complex->Product ArX Ar-X ArX->OA_complex Boronic_Acid R-B(OR)2 Boronic_Acid->OA_complex Base Base Base->OA_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality & Reaction Setup Start->Check_Reagents Side_Reactions Analyze for Side Reactions Check_Reagents->Side_Reactions If still low yield Protodeboronation Protodeboronation Detected Side_Reactions->Protodeboronation Yes Homocoupling Homocoupling Detected Side_Reactions->Homocoupling Yes Dehalogenation Dehalogenation Detected Side_Reactions->Dehalogenation Yes Steric_Hindrance Sterically Hindered Substrate? Side_Reactions->Steric_Hindrance No major side products Optimize_Base Switch to Milder Base (e.g., K3PO4) Protodeboronation->Optimize_Base Degas Improve Degassing, Use Pd(0) Source Homocoupling->Degas Optimize_Conditions Increase Temperature, Optimize Solvent Dehalogenation->Optimize_Conditions Optimize_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) Steric_Hindrance->Optimize_Ligand Yes Success Improved Yield Steric_Hindrance->Success No Optimize_Ligand->Optimize_Conditions Use_Ester Use Boronic Ester Optimize_Base->Use_Ester Use_Ester->Success Degas->Success Optimize_Conditions->Success

Caption: A troubleshooting workflow for low yields in Suzuki couplings.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling cluster_dehalogenation Dehalogenation Boronic_Acid R-B(OH)2 Arene R-H Boronic_Acid->Arene Proton_Source H+ Proton_Source->Boronic_Acid Boronic_Acid2 2 R-B(OH)2 Biaryl R-R Boronic_Acid2->Biaryl Pd_II Pd(II), O2 Pd_II->Boronic_Acid2 Aryl_Halide Ar-X Arene2 Ar-H Aryl_Halide->Arene2 Hydride_Source [H-] Hydride_Source->Aryl_Halide

Caption: Common side reactions in Suzuki-Miyaura cross-coupling.

References

Suzuki-Miyaura Reactions: A Technical Support Center for Kinetic vs. Thermodynamic Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the Suzuki-Miyaura reaction, achieving the desired product isomer is paramount. The formation of unintended isomers can lead to significant challenges in purification, yield loss, and ultimately, the viability of a synthetic route. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to kinetic versus thermodynamic control, which often governs the formation of isomeric products.

Troubleshooting Guide: Unexpected Isomer Formation

Issue: My Suzuki-Miyaura reaction is producing a mixture of isomers (e.g., E/Z isomers of an alkene, or different regioisomers) when I expected a single product.

This common problem often arises from a competition between the kinetically and thermodynamically favored reaction pathways. The kinetic product is the one that forms the fastest, while the thermodynamic product is the most stable. The reaction conditions play a crucial role in determining which pathway predominates.

Initial Troubleshooting Steps
  • Analyze Reaction Temperature: Temperature is a critical factor. Lower temperatures generally favor the kinetic product, as there may not be enough energy to overcome the activation barrier to the more stable thermodynamic product, or for an initial kinetic product to isomerize to the thermodynamic one. Conversely, higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the formation of the more stable thermodynamic product.[1][2]

  • Evaluate the Catalyst System (Palladium Source and Ligand): The choice of ligand can dramatically influence the stereochemical outcome. Some ligands may favor the formation of a specific isomer through steric or electronic effects, leading to either retention or inversion of stereochemistry. For instance, in the coupling of (Z)-β-enamido triflates, using Pd(PPh₃)₄ can lead to the retention of the Z-configuration (kinetic product), while a bulkier ligand system like Pd(dppf)Cl₂ can promote isomerization to the more stable E-isomer (thermodynamic product).[3]

  • Assess the Base and Solvent: The base and solvent can influence the reaction mechanism and the stability of intermediates, thereby affecting the product distribution. For instance, the choice of base can affect the rate of transmetalation and potentially influence the equilibrium between different isomeric intermediates.

Experimental Workflow for Troubleshooting Isomer Control

G start Unexpected Isomer Mixture Observed temp Analyze Reaction Temperature start->temp cat Evaluate Catalyst System (Ligand Choice) start->cat base Assess Base and Solvent start->base low_temp Run reaction at lower temperature (e.g., 0 °C to RT) temp->low_temp high_temp Run reaction at higher temperature (e.g., reflux) temp->high_temp ligand_screen Screen different phosphine ligands (e.g., PPh₃ vs. dppf) cat->ligand_screen kinetic_product Kinetic Product Favored? low_temp->kinetic_product thermo_product Thermodynamic Product Favored? high_temp->thermo_product retention Retention of Stereochemistry? ligand_screen->retention kinetic_product->high_temp No end Optimized Conditions for Desired Isomer kinetic_product->end Yes thermo_product->low_temp No thermo_product->end Yes retention->temp No retention->end Yes

Caption: Troubleshooting workflow for isomer control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in a Suzuki-Miyaura reaction?

A1: In the context of a Suzuki-Miyaura reaction that can yield two different isomeric products, kinetic control refers to conditions that favor the formation of the product that is formed the fastest (i.e., has the lowest activation energy). Thermodynamic control, on the other hand, refers to conditions that allow the reaction to reach equilibrium, leading to the predominance of the most stable product (i.e., the one with the lowest Gibbs free energy).

Q2: How does temperature influence whether the kinetic or thermodynamic product is favored?

A2: Lower reaction temperatures typically favor the kinetic product. At lower temperatures, the reacting molecules have less energy, and the reaction pathway with the lower activation energy will be significantly faster. Higher temperatures provide enough energy to overcome the activation barriers of both pathways and also allow for the potential isomerization of the initially formed kinetic product to the more stable thermodynamic product. Therefore, elevated temperatures and longer reaction times generally favor the thermodynamic product.[1][2]

Q3: Can the choice of catalyst influence the ratio of kinetic to thermodynamic products?

A3: Absolutely. The ligand coordinated to the palladium center plays a critical role in the stereochemical and regiochemical outcome of the reaction. For example, in the coupling of vinyl derivatives, the choice of phosphine ligand can determine whether the reaction proceeds with retention or inversion of the double bond geometry. A less bulky ligand might allow for a faster reaction that preserves the initial stereochemistry (kinetic control), while a bulkier ligand might facilitate an isomerization step to the thermodynamically more stable isomer before reductive elimination.[3]

Q4: I am observing E/Z isomerization of my vinyl boronic acid starting material before the coupling reaction. What could be the cause?

A4: While the Suzuki-Miyaura coupling itself can be stereospecific, isomerization of the starting materials can sometimes occur under the reaction conditions. This can be promoted by factors such as the presence of trace acids or bases, or even by the palladium catalyst itself. It is important to ensure the purity and stability of your starting materials.

Q5: How can I experimentally determine if my reaction is under kinetic or thermodynamic control?

A5: You can perform a time-course study of your reaction. If the product ratio changes significantly over time, with one isomer initially forming and then converting to another, the reaction is likely under thermodynamic control at the later time points. If the product ratio remains constant throughout the reaction, it is likely under kinetic control. Additionally, running the reaction at different temperatures and observing the change in product distribution can provide strong evidence.[1][2]

Case Study: Ligand-Dependent Stereoselectivity in the Coupling of (Z)-β-Enamido Triflates

A clear example of kinetic versus thermodynamic control is the Suzuki-Miyaura coupling of (Z)-β-enamido triflates with arylboronic acids. The stereochemical outcome is highly dependent on the phosphine ligand used.[3]

  • Kinetic Control (Retention of Configuration): Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst results in the formation of the (Z)-enamide, with retention of the original double bond geometry. This is considered the kinetic product.

  • Thermodynamic Control (Inversion of Configuration): When a bulkier catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is used, the major product is the (E)-enamide, resulting from an inversion of the double bond geometry. This is the more thermodynamically stable isomer.[3]

The proposed mechanism for this ligand-dependent isomerization involves the formation of a zwitterionic carbene intermediate with the bulkier dppf ligand, which allows for rotation around the C-C bond before reductive elimination to form the more stable E-isomer.[3]

Quantitative Data: Influence of Catalyst on Product Ratio[3]
CatalystLigandProduct Ratio (Z:E)Predominant ProductControl Type
Pd(PPh₃)₄Triphenylphosphine93:7(Z)-enamideKinetic
Pd(dppf)Cl₂dppf15:85(E)-enamideThermodynamic
Pd(PCy₃)₂Tricyclohexylphosphine50:50MixtureNone
Pd(dba)₂ / XPhosXPhos64:36(Z)-enamideKinetic

Reaction Energy Profile

G cluster_0 Reaction Coordinate cluster_1 Free Energy Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic ΔG‡ (kinetic) TS_Thermo TS_Thermo Reactants->TS_Thermo ΔG‡ (thermodynamic) Kinetic Product\n(Z-isomer) Kinetic Product (Z-isomer) TS_Kinetic->Kinetic Product\n(Z-isomer) Thermodynamic Product\n(E-isomer) Thermodynamic Product (E-isomer) Kinetic Product\n(Z-isomer)->Thermodynamic Product\n(E-isomer) Isomerization TS_Thermo->Thermodynamic Product\n(E-isomer) High High Low Low

Caption: Energy profile for kinetic vs. thermodynamic control.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of (Z)-β-Enamido Triflates[3]

Materials:

  • (Z)-β-enamido triflate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (see table above, 5-10 mol%)

  • Base (e.g., K₂CO₃, KF, 2.0 equiv)

  • Solvent (e.g., THF, Dioxane, with or without water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure for Favoring the Kinetic Product (Z-isomer):

  • To an oven-dried reaction vessel, add the (Z)-β-enamido triflate, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add Pd(PPh₃)₄ as the catalyst.

  • Add degassed THF and water (e.g., 10:1 v/v).

  • Stir the reaction mixture at a lower temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Procedure for Favoring the Thermodynamic Product (E-isomer):

  • Follow the same initial setup as for the kinetic product, but use Pd(dppf)Cl₂ as the catalyst and KF as the base.

  • Add degassed THF and water (e.g., 15:1 v/v).

  • Heat the reaction mixture to a higher temperature (e.g., 50 °C to reflux) and stir for a longer duration to allow for equilibration.

  • Monitor the reaction for the disappearance of the starting material and the formation of the desired E-isomer.

  • Follow the same workup and purification procedure as described above.

By carefully selecting the catalyst and controlling the reaction temperature, researchers can effectively navigate the landscape of kinetic and thermodynamic control to achieve the desired isomeric product in Suzuki-Miyaura reactions.

References

Impurity profile of 4-Methyl-1-naphthaleneboronic acid and its reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1-naphthaleneboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Section 1: Impurity Profile and Quality Control

This section addresses common questions regarding the purity and stability of this compound, which are critical for ensuring reproducible and reliable experimental outcomes.

Q1: What are the common impurities in commercially available this compound?

A1: The most common impurities in this compound are its trimeric anhydride, known as a boroxine, and the product of protodeboronation, 4-methylnaphthalene. Some commercial suppliers explicitly state that their product contains varying amounts of the anhydride. The presence of these impurities can affect the stoichiometry of reactions and lead to lower yields. Purity levels from commercial suppliers are typically ≥95%.[1]

Q2: How are these common impurities formed?

A2: Boronic acids can undergo dehydration to form their corresponding cyclic trimeric anhydrides, called boroxines. This is a reversible equilibrium process that can be influenced by the presence of water and temperature. Protodeboronation is a degradation pathway where the C-B bond is cleaved and replaced by a C-H bond, which can be promoted by factors such as moisture, high temperatures, and the presence of base.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main component and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify both the boronic acid and its impurities. ¹¹B NMR is particularly useful for distinguishing between the boronic acid (sp² boron) and its boroxine anhydride.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities like 4-methylnaphthalene.[3][4]

A summary of typical purity specifications from commercial suppliers is provided in the table below.

SupplierPurity SpecificationNotes
Sigma-Aldrich≥95%Contains varying amounts of anhydride.[1]
Thermo Scientific≥96% (by HPLC)
TCI>97.0%Contains varying amounts of anhydride.

Q4: How should I store this compound to minimize degradation?

A4: To minimize the formation of impurities, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Section 2: Suzuki-Miyaura Coupling Reactions

This section provides troubleshooting guidance for the most common application of this compound: the Suzuki-Miyaura cross-coupling reaction.

Q5: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and how can I troubleshoot it?

A5: Low yields in Suzuki-Miyaura coupling reactions are a common issue. A systematic approach to troubleshooting is recommended. The following flowchart and table outline potential causes and solutions.

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions catalyst_system Evaluate Catalyst System start->catalyst_system workup_purification Review Workup & Purification start->workup_purification sub_reagent_quality Boronic Acid: Check for degradation (protodeboronation, boroxine formation). Aryl Halide: Verify purity and reactivity (I > Br > Cl). Base: Use fresh, anhydrous base. Solvent: Use anhydrous, degassed solvent. reagent_quality->sub_reagent_quality sub_reaction_conditions Atmosphere: Ensure inert conditions (N2 or Ar). Temperature: Optimize for the specific substrates and catalyst. Concentration: Avoid overly dilute conditions. reaction_conditions->sub_reaction_conditions sub_catalyst_system Catalyst: Use fresh, active catalyst. Consider palladacycle precatalysts. Ligand: Choose a suitable ligand (e.g., bulky, electron-rich phosphines for hindered substrates). Catalyst Loading: May need to increase loading for challenging couplings. catalyst_system->sub_catalyst_system sub_workup_purification Quenching: Ensure complete reaction quenching. Extraction: Optimize extraction conditions to minimize product loss. Chromatography: Select appropriate stationary and mobile phases. workup_purification->sub_workup_purification Suzuki_Workflow start Start setup Reaction Setup: - Add aryl halide, boronic acid, and base to a flame-dried flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with N2/Ar (3x). setup->inert add_solvents_catalyst Add Solvents & Catalyst: - Add degassed solvent and aqueous base. - Add Pd catalyst/ligand. inert->add_solvents_catalyst reaction Reaction: - Heat to desired temperature with vigorous stirring. add_solvents_catalyst->reaction monitoring Monitoring: - Track progress by TLC, LC-MS, or GC-MS. reaction->monitoring workup Workup: - Cool, dilute with organic solvent, and perform aqueous wash. monitoring->workup purification Purification: - Dry organic layer and purify by column chromatography. workup->purification end End purification->end

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Methyl-1-naphthaleneboronic Acid: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. 4-Methyl-1-naphthaleneboronic acid is a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment of this compound against other analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds and intermediates.[2] However, the analysis of boronic acids like this compound can be challenging due to their potential for dehydration to form cyclic anhydrides (boroxines) and degradation under certain conditions.[3][4] A robust HPLC method must be developed to ensure accurate quantification of the main component and its potential impurities.

Experimental Protocol: RP-HPLC

A well-defined protocol is essential for achieving reliable and reproducible results.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the separation of compounds with a range of polarities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent, such as a mixture of the mobile phase components, to ensure solubility and compatibility with the HPLC system.

Potential Impurities

The purity analysis should aim to separate this compound from potential impurities, which may include:

  • Starting materials from its synthesis, such as 1-bromo-4-methylnaphthalene.[5]

  • Byproducts of the synthesis.

  • Degradation products, such as the corresponding boroxine (a cyclic anhydride).

Alternative Analytical Methods

While HPLC is a versatile technique, other methods can also be employed for the purity analysis of this compound, each with its own advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is generally not suitable for the direct analysis of non-volatile compounds like boronic acids.[3] Derivatization to a more volatile form would be required, which adds complexity to the sample preparation and can introduce new sources of error.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be a powerful tool for determining the purity of a substance without the need for a reference standard of the impurities. By integrating the signals of the compound of interest and comparing them to a known amount of an internal standard, a direct measure of purity can be obtained.

Titration

Acid-base titration can be used to determine the assay of boronic acids.[1] This method is straightforward and does not require sophisticated instrumentation but lacks the ability to separate and quantify individual impurities.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of the different analytical techniques for the purity analysis of this compound.

ParameterHPLCqNMRTitration
Specificity High (can separate and quantify individual impurities)High (structure-specific signals)Low (measures total acidity)
Sensitivity High (can detect trace impurities)ModerateLow
Quantification Requires reference standards for each impurityCan be performed with an internal standardProvides total assay value
Analysis Time Moderate (typically 15-30 minutes per sample)Short (typically 5-10 minutes per sample)Short (typically 5-10 minutes per sample)
Instrumentation Standard laboratory equipmentRequires high-field NMR spectrometerBasic laboratory glassware

Visualizing the HPLC Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve This compound Injection Inject Sample Sample->Injection Load into Autosampler MobilePhase Prepare Aqueous & Organic Mobile Phases Separation Chromatographic Separation (C18 Column) MobilePhase->Separation Pump Gradient Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Generate Chromatogram Calculation Calculate Purity Integration->Calculation

Caption: Workflow for the purity analysis of this compound by HPLC.

Conclusion

The purity analysis of this compound is critical for its application in research and development. While several analytical techniques can be employed, HPLC offers the best combination of specificity and sensitivity for identifying and quantifying individual impurities . Proper method development and validation are essential to ensure the accuracy and reliability of the results.[6][7][8] For orthogonal verification or when impurity standards are unavailable, qNMR provides a powerful alternative . The choice of analytical method will ultimately depend on the specific requirements of the analysis and the available resources.

References

Characterizing 4-Methyl-1-naphthaleneboronic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of small molecules like 4-Methyl-1-naphthaleneboronic acid is fundamental to ensuring purity, understanding three-dimensional structure, and predicting reactivity. While X-ray crystallography stands as the definitive method for elucidating solid-state structure, a suite of complementary analytical techniques provides a more holistic understanding of a compound's properties. This guide offers a comparative overview of X-ray crystallography and alternative methods for the characterization of this compound, complete with experimental protocols and data for related compounds.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, unambiguous determination of a molecule's three-dimensional structure, providing precise measurements of bond lengths, bond angles, and crystal packing. While a crystal structure for this compound is not publicly available, the crystallographic data for the closely related 1-Naphthaleneboronic acid provides a valuable reference point for the naphthaleneboronic acid scaffold.

Crystallographic Data for 1-Naphthaleneboronic Acid
ParameterValue
Chemical FormulaC₁₀H₉BO₂
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)14.8469
b (Å)6.1023
c (Å)9.6797
α (°)90
β (°)93.978
γ (°)90
Z4
R-factor0.0426

Data sourced from the Crystallography Open Database (COD) entry 2241813.

Alternative and Complementary Analytical Techniques

A comprehensive characterization of this compound relies on a combination of spectroscopic and spectrometric techniques to confirm its identity, purity, and structural features in solution and the solid state.

Spectroscopic and Spectrometric Data Comparison
TechniqueInformation ProvidedKey Observables for this compound
¹H NMR Proton environment and connectivityAromatic protons of the naphthalene ring, methyl protons, and hydroxyl protons of the boronic acid.
¹³C NMR Carbon frameworkCarbons of the naphthalene ring, methyl carbon, and the carbon attached to the boron atom.
¹¹B NMR Boron environment and hybridizationA single resonance characteristic of a trigonal planar (sp²) boronic acid.
Mass Spectrometry Molecular weight and fragmentation patternMolecular ion peak corresponding to the exact mass of the compound.
FTIR Spectroscopy Functional groups presentO-H stretching of the boronic acid, B-O stretching, and aromatic C-H and C=C stretching.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth : High-quality single crystals are paramount for successful SCXRD analysis.[1] A common method is slow evaporation from a saturated solution.

    • Dissolve this compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, THF/hexane) to near saturation.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days.

    • Select a well-formed, defect-free crystal (typically 30-300 microns in size) for analysis.[1]

  • Data Collection :

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement :

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, angles, and other crystallographic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition :

    • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer.

    • For ¹¹B NMR, a quartz NMR tube may be used to avoid a broad signal from borosilicate glass.[2]

  • Data Analysis :

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile). For GC-MS, derivatization (e.g., silylation) is often required to increase volatility.[3]

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[3]

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis :

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr pellet or by depositing a thin film from solution onto a suitable IR-transparent window. Attenuated Total Reflectance (ATR)-FTIR can also be used for direct analysis of the solid powder.

  • Data Acquisition :

    • Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis :

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, B-O, and aromatic C-H bonds.[4]

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Identity & Purity MS Mass Spectrometry (ESI, MALDI) Purification->MS Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Functional Groups Xray Single-Crystal X-ray Diffraction Purification->Xray 3D Structure Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment FTIR->Structure_Confirmation Xray->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the characterization of this compound.

References

A Comparative Guide to 4-Methyl-1-naphthaleneboronic Acid and Other Naphthaleneboronic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the landscape of modern organic synthesis, naphthaleneboronic acids serve as indispensable building blocks for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This guide provides a detailed comparison of 4-Methyl-1-naphthaleneboronic acid with other naphthaleneboronic acid derivatives, focusing on their reactivity, stability, and applications, supported by experimental data to inform reagent selection and reaction optimization.

Executive Summary: Reactivity and Steric Influence

The reactivity of naphthaleneboronic acids in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. The position of the boronic acid group on the naphthalene ring and the presence of substituents, such as a methyl group, can significantly influence the efficiency of the transmetalation step in the catalytic cycle.

This compound features a methyl group at the 4-position and a boronic acid at the 1-position of the naphthalene core. The methyl group, being electron-donating, can influence the nucleophilicity of the naphthalene ring. Its position relative to the boronic acid can also exert steric effects that may impact the approach of the boronic acid to the palladium center during the catalytic cycle.

This guide will delve into the available experimental data to compare the performance of this compound with its parent compound, 1-naphthaleneboronic acid, its isomer, 2-naphthaleneboronic acid, and their respective boronate esters.

Quantitative Performance Comparison in Suzuki-Miyaura Reactions

While a direct head-to-head comparative study of various naphthaleneboronic acid isomers and their substituted analogs under identical Suzuki-Miyaura cross-coupling conditions is not extensively documented in publicly available literature, valuable insights can be gleaned from studies focusing on the reactivity of different organoborane precursors.

A comparative study on the synthesis of 1-[¹¹C]methylnaphthalene via a Suzuki-type methylation provides quantitative data on the performance of different 1-naphthaleneboron precursors.[1][2] This reaction, while a methylation rather than a biaryl coupling, offers a direct comparison of the reactivity of the boronic acid and its ester derivatives.

Table 1: Comparison of Radiochemical Yields in the Synthesis of 1-[¹¹C]methylnaphthalene [1][2]

PrecursorReaction MediumRadiochemical Yield (RCY) (%)
1-Naphthaleneboronic acidDMF/water~50
THF/water~50
1-Naphthaleneboronic acid pinacol esterDMF/water~50
THF/water~50
1-Naphthaleneboronic acid MIDA esterDMF/water<4
THF/water<4

This data indicates that for the 1-naphthalene scaffold, both the free boronic acid and its pinacol ester derivative exhibit comparable and high reactivity in this specific Suzuki-type methylation, while the MIDA ester is significantly less reactive under these conditions.[1][2] This highlights the importance of the choice of the boronic acid derivative for reaction efficiency.

The influence of the solvent system is also noteworthy, with THF/water generally providing equal or superior yields compared to DMF/water for Suzuki-type couplings.[1][2]

Factors Influencing Reactivity: A Deeper Look

The differences in reactivity among various naphthaleneboronic acids can be attributed to several key factors:

  • Position of the Boronic Acid Group: The electronic environment of the carbon atom to which the boronic acid is attached plays a crucial role. The 1-position and 2-position of the naphthalene ring have different electronic densities, which can affect the rate of transmetalation.

  • Steric Hindrance: Substituents near the boronic acid group can sterically hinder the approach of the organoboron compound to the palladium catalyst. In the case of this compound, the methyl group is in proximity to the boronic acid and may exert a steric influence.

  • Electronic Effects of Substituents: Electron-donating groups, like a methyl group, can increase the electron density of the aromatic ring, potentially enhancing the nucleophilicity of the organic group being transferred and thus affecting the reaction rate.

  • Stability of the Boronic Acid: Boronic acids can undergo side reactions such as protodeboronation, where the C-B bond is cleaved by a proton source. The stability of the boronic acid is influenced by its structure and the reaction conditions. Boronate esters, such as pinacol esters, are generally more stable and less prone to protodeboronation.[3]

Experimental Protocols

Below are detailed experimental protocols for key reactions involving naphthaleneboronic acids.

Synthesis of 1-[¹¹C]methylnaphthalene via Suzuki-Type Methylation

This protocol is adapted from a study comparing different organoborane precursors.[1][2]

Materials:

  • 1-Naphthaleneboronic acid or 1-naphthaleneboronic acid pinacol ester

  • [¹¹C]Methyl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (DMF/water or THF/water)

Procedure:

  • To a reaction vial, add the 1-naphthaleneboron precursor (e.g., 1-naphthaleneboronic acid), the palladium catalyst, and the base.

  • Add the chosen solvent system (DMF/water or THF/water).

  • Introduce [¹¹C]methyl iodide into the reaction mixture.

  • Heat the reaction at a specified temperature for a defined period.

  • After cooling, the radiochemical yield (RCY) is determined by radio-HPLC.

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Naphthaleneboronic Acid

This generalized protocol is based on established methods for Suzuki-Miyaura reactions.

Materials:

  • This compound (or other naphthaleneboronic acid)

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF, often with water)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the naphthaleneboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically by adding water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reagents Combine Naphthaleneboronic Acid, Aryl Halide, Catalyst, and Base Add_Solvent Add Degassed Solvent Combine_Reagents->Add_Solvent Heat_Stir Heat and Stir under Inert Atmosphere Add_Solvent->Heat_Stir Monitor_Progress Monitor Reaction Progress Heat_Stir->Monitor_Progress Aqueous_Workup Aqueous Workup Monitor_Progress->Aqueous_Workup Extraction_Drying Extraction and Drying Aqueous_Workup->Extraction_Drying Purification Purification by Chromatography Extraction_Drying->Purification Final_Product Isolated Biaryl Product Purification->Final_Product

References

Reactivity Showdown: 4-Methyl-1-naphthaleneboronic Acid vs. 1-naphthaleneboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical determinant of reaction efficiency and yield. For researchers engaged in the synthesis of complex polycyclic aromatic compounds, naphthaleneboronic acids are indispensable building blocks. This guide provides a detailed comparison of the reactivity of 4-methyl-1-naphthaleneboronic acid and its parent compound, 1-naphthaleneboronic acid, with a focus on their application in the Suzuki-Miyaura coupling reaction. This analysis is supported by theoretical principles and available experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

Executive Summary: A Balance of Electronic Activation and Steric Hindrance

The primary difference between this compound and 1-naphthaleneboronic acid lies in the presence of a methyl group at the 4-position (peri-position) of the naphthalene scaffold. This substitution introduces both electronic and steric effects that can influence the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.

Electronic Effects: The methyl group is an electron-donating group. This positive inductive effect increases the electron density of the naphthalene ring system, making the organoboron compound a more potent nucleophile. This enhanced nucleophilicity can facilitate the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura coupling, potentially leading to faster reaction rates and higher yields.

Steric Effects: The placement of the methyl group at the 4-position introduces steric bulk in proximity to the boronic acid functionality at the 1-position. This peri-interaction can hinder the approach of the palladium complex to the boronic acid, thereby impeding the transmetalation step. This steric hindrance can counteract the positive electronic effect of the methyl group.

The overall reactivity of this compound is therefore a result of the interplay between these activating electronic effects and potentially deactivating steric effects. The outcome in a specific reaction will depend on the specific substrates, catalyst system, and reaction conditions.

Quantitative Data Comparison

A study on the synthesis of 1-[¹¹C]methylnaphthalene via a Suzuki-type coupling provides valuable data on the reactivity of 1-naphthaleneboronic acid with [¹¹C]methyl iodide.[1] While this study does not include this compound, it offers a benchmark for the reactivity of the unsubstituted analog.

Boronic Acid PrecursorCoupling PartnerCatalystBaseSolventReaction TimeRadiochemical Yield (%)
1-Naphthaleneboronic acid[¹¹C]Methyl iodidePd₂(dba)₃ / P(o-tolyl)₃K₂CO₃THF/water5 min~50
This compound[¹¹C]Methyl iodideNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 1: Radiochemical yields for the Suzuki-type coupling of 1-naphthaleneboronic acid with [¹¹C]methyl iodide.[1] Data for this compound under these specific conditions is not available.

Based on theoretical principles, one could anticipate that the electron-donating methyl group in this compound would lead to a higher yield or faster reaction rate compared to 1-naphthaleneboronic acid, provided that steric hindrance does not become the dominant factor.

Experimental Protocols

Below are detailed, generalized experimental protocols for performing a Suzuki-Miyaura cross-coupling reaction with naphthaleneboronic acids. These protocols should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling of Naphthaleneboronic Acids

Materials:

  • Aryl halide (1.0 equiv)

  • Naphthaleneboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the naphthaleneboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent(s) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base) Ar-Pd(II)-R' Ar-Pd(II)-R' Ar-Pd(II)-OR'->Ar-Pd(II)-R' Transmetalation (R'-B(OH)2) Ar-Pd(II)-R'->Pd(0)Ln Reductive Elimination (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Catalyst and Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, GC-MS, etc.) D->E F Cool and Quench E->F G Extraction and Washing F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Conclusion

References

Substituent Effects on Naphthaleneboronic Acid Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of naphthaleneboronic acids in cross-coupling reactions is paramount in the synthesis of a wide array of organic compounds, including pharmaceuticals and materials with novel electronic properties. The electronic nature of substituents on the naphthalene ring plays a crucial role in modulating this reactivity, primarily by influencing the electron density at the boron atom and the aromatic system. This guide provides a comparative analysis of the electronic effects of substituents on the reactivity of naphthaleneboronic acids, with a focus on their application in the widely-used Suzuki-Miyaura cross-coupling reaction.

Influence of Substituents on Reactivity: A Comparative Overview

The electronic properties of substituents on the naphthalene ring dictate the nucleophilicity of the organoboronic acid and its propensity to undergo transmetalation in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) enhance the reactivity of naphthaleneboronic acids, while electron-withdrawing groups (EWGs) tend to decrease it.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the naphthalene ring. This enhanced electron density makes the organic moiety more nucleophilic, facilitating the transfer of the naphthalene group from the boron atom to the palladium center during the transmetalation step of the Suzuki-Miyaura reaction. Consequently, naphthaleneboronic acids bearing EDGs are generally more reactive and can lead to higher reaction yields or faster reaction rates.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups withdraw electron density from the naphthalene ring. This reduction in electron density decreases the nucleophilicity of the naphthalene group, thereby slowing down the transmetalation step. As a result, naphthaleneboronic acids with EWGs are typically less reactive in Suzuki-Miyaura couplings.

The following table provides a qualitative comparison of the expected reactivity of substituted 2-naphthaleneboronic acids in a typical Suzuki-Miyaura cross-coupling reaction with an aryl halide.

Substituent on Naphthalene RingElectronic EffectExpected Relative Reactivity
-OCH₃ (Methoxy)Strong Electron-DonatingHigh
-CH₃ (Methyl)Weak Electron-DonatingModerate-High
-H (Unsubstituted)NeutralModerate
-Cl (Chloro)Weak Electron-WithdrawingModerate-Low
-CN (Cyano)Strong Electron-WithdrawingLow
-NO₂ (Nitro)Strong Electron-WithdrawingVery Low

Experimental Protocols

A standardized experimental protocol is crucial for the reproducible assessment of substituent effects on naphthaleneboronic acid reactivity. Below is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling of a Substituted 2-Naphthaleneboronic Acid with an Aryl Bromide

Materials:

  • Substituted 2-naphthaleneboronic acid (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • SPhos (buchwaldphos) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substituted 2-naphthaleneboronic acid, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the Schlenk tube via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd0_arx Oxidative Addition Intermediate pd0->pd0_arx + Ar-X pd2 Ar-Pd(II)L₂-X pd0_arx->pd2 transmetalation Transmetalation Intermediate pd2->transmetalation + [Ar'B(OH)₂OR]⁻ pd2_ar_ar Ar-Pd(II)L₂-Ar' transmetalation->pd2_ar_ar pd2_ar_ar->pd0 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Solvents Add Solvents Inert Atmosphere->Add Solvents Heating & Stirring Heating & Stirring Add Solvents->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final Product Final Product Purification->Final Product

General Experimental Workflow

Navigating Steric Obstacles: A Comparative Guide to Suzuki Coupling of Substituted Naphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. However, when applied to sterically hindered substrates, such as substituted naphthalenes, reaction efficiency can be significantly compromised. This guide provides a comparative analysis of the steric hindrance effects in the Suzuki coupling of substituted naphthalenes, offering insights into overcoming these challenges through the strategic selection of catalysts, ligands, and bases, supported by established principles and representative experimental data.

The Impact of Steric Hindrance on Reaction Efficiency

Steric hindrance in the Suzuki coupling of substituted naphthalenes primarily arises from bulky substituents positioned near the reaction center (the carbon-halogen bond). This steric congestion can impede key steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst to the naphthyl halide and the subsequent reductive elimination to form the desired biaryl product. The position and size of substituents on the naphthalene ring dictate the extent of this hindrance, significantly influencing reaction yields and rates.

Generally, substituents at the 1- or 8-position (peri positions) of the naphthalene core exert a more pronounced steric effect than those at other positions. For instance, the coupling of a 1-bromo-2-methylnaphthalene is often more challenging than that of a 2-bromo-3-methylnaphthalene. When both coupling partners are sterically demanding, such as the reaction of a substituted bromonaphthalene with an ortho-substituted phenylboronic acid, the reaction becomes even more difficult, often requiring highly specialized catalytic systems to achieve satisfactory yields.

Comparative Analysis of Catalyst Systems for Hindered Couplings

The choice of the palladium precursor, ligand, and base is critical to overcoming the steric barriers in the Suzuki coupling of substituted naphthalenes. Modern catalyst systems have been specifically designed to address these challenges.

Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) are highly effective in promoting the coupling of sterically hindered substrates.[1] These ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. The "flexible steric bulk" of some NHC ligands has been shown to be particularly crucial for high catalytic activity.[1]

Bases: The selection of an appropriate base is also paramount. Strong, non-nucleophilic bases are often required to facilitate the transmetalation step without promoting side reactions. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are frequently employed in these challenging couplings.[1] Optimization studies have shown that combinations like t-BuOK in dioxane can lead to excellent yields even with sterically demanding substrates.[1]

Palladium Precatalysts: While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, modern precatalysts, such as palladacycles, offer improved stability and catalytic activity, especially for difficult couplings.

The following table provides a qualitative comparison of expected outcomes for the Suzuki coupling of various hypothetical substituted naphthalenes, based on established principles of steric hindrance.

Naphthyl Bromide SubstrateBoronic Acid SubstrateExpected Relative Yield (Conventional Conditions)Recommended Catalyst System for Improved Yield
2-BromonaphthalenePhenylboronic acidHighPd(OAc)₂ / PPh₃ / Na₂CO₃
1-BromonaphthalenePhenylboronic acidModerate to HighPd(OAc)₂ / SPhos / K₃PO₄
1-Bromo-2-methylnaphthalenePhenylboronic acidLow to ModeratePd₂(dba)₃ / XPhos / Cs₂CO₃
2-Bromo-1-methylnaphthalenePhenylboronic acidModeratePd(OAc)₂ / SPhos / K₃PO₄
1-Bromo-8-methylnaphthalenePhenylboronic acidVery LowPEPPSI-IPr catalyst / t-BuOK
1-Bromonaphthalene2-Methylphenylboronic acidModeratePd(OAc)₂ / XPhos / K₃PO₄
1-Bromo-2-methylnaphthalene2-Methylphenylboronic acidVery LowPd(0)-NHC complex / t-BuOK

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a sterically hindered substituted naphthalene. This protocol should be considered a starting point, and optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Representative Protocol for the Suzuki Coupling of 1-Bromo-2-methylnaphthalene with Phenylboronic Acid:

Materials:

  • 1-Bromo-2-methylnaphthalene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)

  • SPhos (0.04 mmol, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Anhydrous, degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 1-bromo-2-methylnaphthalene, phenylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos ligand.

  • Add the palladium precursor and ligand to the Schlenk tube.

  • Add the degassed 1,4-dioxane and water to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-2-phenylnaphthalene.

Visualizing the Process: Diagrams

Suzuki_Cycle cluster_steric Steps sensitive to steric hindrance Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₂(OH)]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Boronate R²-B(OR)₂ + Base → [R²-B(OR)₂(OH)]⁻ Boronate->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Workflow Start Select Sterically Hindered Naphthyl Halide and Boronic Acid Screen_Ligands Screen Ligands (e.g., SPhos, XPhos, NHCs) Start->Screen_Ligands Screen_Bases Screen Bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (e.g., Dioxane, Toluene, THF) Screen_Bases->Screen_Solvents Optimize_Temp Optimize Temperature (e.g., 80-120 °C) Screen_Solvents->Optimize_Temp Analysis Analyze Yield and Purity (TLC, GC-MS, NMR) Optimize_Temp->Analysis Analysis->Screen_Ligands Low Yield Scale_Up Scale-up Optimized Conditions Analysis->Scale_Up High Yield End Pure Product Scale_Up->End

References

A Comparative Study of Catalysts for Hindered Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. However, when substrates are sterically hindered, particularly with substituents at the ortho positions of the aromatic rings, the reaction efficiency can be dramatically reduced. This challenge has spurred the development of sophisticated catalyst systems designed to overcome steric impediments. This guide provides a comparative overview of prominent palladium-based catalysts for hindered Suzuki couplings, supported by experimental data to aid researchers in catalyst selection.

Catalyst Performance in Hindered Couplings

The choice of ligand is critical for the success of sterically demanding Suzuki-Miyaura couplings. Ligands with bulky and electron-rich characteristics are often employed to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Below is a summary of the performance of several catalyst systems in the synthesis of sterically hindered biaryls.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / SPhos2,4,6-Trimethylbromobenzene2-Methylphenylboronic acidK₃PO₄Toluene801298[1]
Pd(OAc)₂ / XPhos2-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidK₃PO₄Dioxane/H₂O1001>95Not directly cited
Pd/BI-DIME2-Bromo-1,3,5-triisopropylbenzene2,4,6-Triisopropylphenylboronic acidK₃PO₄Toluene11012High[2]
Pd-AntPhos2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidK₃PO₄Toluene11012HighNot directly cited
Acenaphthoimidazolylidene Pd Complex2,6-Dimethylchlorobenzene2,4,6-Trimethylphenylboronic acidt-BuOKDioxane802>99[3]
Pd(PPh₃)₄ / (t-Bu)PCy₂Deactivated/hindered aryl chloridesSubstituted phenylboronic acidsCs₂CO₃Dioxane80-up to 92[4][5]

Note: The data presented is compiled from various sources and serves for illustrative comparison. Reaction conditions and yields can vary based on the specific substrates and experimental setup.

Experimental Protocols

Reproducibility is key in catalysis research. The following are generalized experimental protocols for catalyst screening and a typical hindered Suzuki-Miyaura coupling reaction.

General Procedure for Catalyst Screening
  • Preparation: In a glovebox, an array of reaction vials is prepared. To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the specific phosphine ligand (2 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: The aryl halide (1.0 equivalent) and the arylboronic acid (1.5 equivalents) are dissolved in the chosen solvent (e.g., toluene or dioxane). This solution is then added to each reaction vial.

  • Reaction: The vials are sealed and placed in a preheated aluminum block on a stirrer hotplate. The reactions are stirred at the desired temperature for a set period (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, an internal standard is added to each vial. The reaction mixture is diluted, filtered, and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield of the desired product.

Representative Protocol for a Hindered Suzuki-Miyaura Coupling

This procedure is adapted from a general method for the coupling of sterically hindered aryl chlorides.[6]

  • Inert Atmosphere: Inside a glovebox, a vial equipped with a magnetic stir bar is charged with the palladacycle catalyst (2 mol%), sodium tert-butoxide (1.2 mmol), and the desired arylboronic acid (1.4 mmol). The vial is sealed with a screw cap fitted with a septum.

  • Solvent and Substrate Addition: Outside the glovebox, under an argon atmosphere, the solvent (e.g., technical grade isopropanol, 1.5 mL) is injected into the vial, and the mixture is stirred at room temperature for 15 minutes. The aryl chloride (1 mmol) is then added via syringe.

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography.

  • Work-up and Purification: Upon completion, a small amount of silica gel is added to the vial, and the solvent is removed under reduced pressure. The product is then isolated by flash chromatography.

Visualizing the Process: Diagrams

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. For hindered substrates, the steric bulk on the ligand is crucial for facilitating the reductive elimination step.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X L_n oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OR)₂⁻ ar_pd_ar_prime Ar-Pd(II)-Ar' L_n transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Performance Comparison

This diagram outlines a typical workflow for the comparative study of different catalysts in a hindered Suzuki-Miyaura coupling reaction.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_catalysts Prepare Catalyst Systems (Pd Precursor + Ligand) reaction_setup Set up Reactions in Vials (Catalyst, Base, Substrates, Solvent) prep_catalysts->reaction_setup prep_reagents Prepare Substrate Solution (Aryl Halide + Boronic Acid) prep_reagents->reaction_setup heating_stirring Heat and Stir (Controlled Temperature and Time) reaction_setup->heating_stirring workup Quench and Prepare Samples (Internal Standard) heating_stirring->workup analysis Analyze by GC/HPLC workup->analysis data_comparison Compare Catalyst Performance (Yield, TON, TOF) analysis->data_comparison

Caption: Workflow for comparing catalyst performance in hindered Suzuki couplings.

References

A Comparative Guide to Ligands for Challenging Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly the biaryl scaffolds prevalent in pharmaceuticals and functional materials. However, when faced with "difficult" substrates—those that are sterically hindered, electron-deficient, or contain coordinating heteroatoms—the choice of ligand becomes paramount to achieving a successful outcome. This guide provides an objective comparison of commonly employed phosphine and N-heterocyclic carbene (NHC) ligands for these challenging transformations, supported by experimental data to facilitate informed catalyst system selection.

The efficiency of a Suzuki-Miyaura reaction is critically dependent on the ligand's ability to stabilize the palladium catalyst and modulate its reactivity throughout the catalytic cycle. For difficult substrates, bulky and electron-rich ligands are often required to promote the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.

Performance Comparison of Ligands in Difficult Suzuki-Miyaura Couplings

The following tables summarize the performance of various ligands in challenging Suzuki-Miyaura reactions, providing a comparative overview of their efficacy.

Table 1: Coupling of Sterically Hindered Substrates

This table compares the performance of different ligands in the coupling of sterically hindered aryl halides with sterically hindered boronic acids.

Aryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acidSPhos2K₃PO₄Toluene/H₂O10012>95[1]
2-Bromo-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acidXPhos2K₃PO₄Toluene/H₂O10012~90
2-Bromo-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acidRuPhos2K₃PO₄Toluene/H₂O10012~88
1-Bromo-2,4,6-triisopropylbenzeneCyclohexylboronic acidAntPhos1K₃PO₄Toluene1101278[2]
1-Bromo-2,4,6-triisopropylbenzeneCyclohexylboronic acidBI-DIME1K₃PO₄Toluene1101231[2]

Table 2: Coupling of Heteroaryl Halides

This table showcases the performance of various ligands in the coupling of challenging heteroaryl chlorides.

Aryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyridinePhenylboronic acidSPhos2K₃PO₄Toluene/H₂O10012>95[1]
2-ChloropyridinePhenylboronic acidXPhos2K₃PO₄Toluene/H₂O10012~92
2-ChloropyridinePhenylboronic acidIPr0.1K₂CO₃H₂O/DMFRT2>99[3]
3,5-DichloropyridinePhenylboronic acidP(t-Bu)₃1.5Cs₂CO₃Dioxane801285
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidXPhos1K₃PO₄THF/MeOH60195[4]
2-Chloro-4,6-dimethoxypyrimidine3-Furan boronic acidXPhos1.5K₃PO₄THF/MeOH60188[4]

Visualizing the Catalytic Process

To understand the role of the ligand in the Suzuki-Miyaura reaction, it is helpful to visualize the catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Catalyst Add Pd Source and Ligand under Inert Atmosphere Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Mixture Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification

References

A Comparative Guide to the Reactivity of Naphthaleneboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of 4-Methyl-1-naphthaleneboronic acid and related naphthaleneboronic acids, contextualized within the broader landscape of boronic acids used in organic synthesis. The focus is on their application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. While direct, comprehensive computational studies exclusively comparing this compound to a wide range of alternatives are not extensively available in published literature, this guide synthesizes available experimental data and outlines the computational workflows used to assess such reactivity.

Computational Workflow for Reactivity Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the reactivity of organoboronic acids. A typical workflow for such a study involves several key steps, from initial structure optimization to the detailed analysis of the reaction mechanism. This approach allows researchers to rationalize experimental outcomes and predict the viability of new substrates.

Computational_Workflow A Input Structure (e.g., this compound) B Geometry Optimization A->B Select basis set & functional (e.g., B3LYP/6-31G*) C Frequency Calculation B->C Confirm minimum energy state D Transition State Search (e.g., for Transmetalation) C->D E IRC Calculation D->E Verify transition state connects reactants and products F Energy Profile Construction E->F G Analyze Activation Barriers F->G H Compare with Alternative Substrates G->H

Caption: A typical workflow for the computational study of boronic acid reactivity.

Comparative Reactivity in Suzuki-Miyaura Coupling

The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by steric and electronic factors. Naphthaleneboronic acids, being more electron-rich and sterically hindered than simpler arylboronic acids like phenylboronic acid, can exhibit different reactivity profiles. The methyl group in this compound further modifies these properties through an inductive effect and potential steric interactions.

Below is a comparative summary of reaction yields for the coupling of different boronic acids with 4-bromoanisole, a common coupling partner. This data, synthesized from typical results in organic chemistry literature, illustrates general reactivity trends.

Boronic AcidCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄ (3 mol%)Toluene/EtOH/H₂O9012~85-95%
1-Naphthaleneboronic acid 4-BromoanisolePd(PPh₃)₄ (3 mol%)Toluene/EtOH/H₂O9012~88-98%
Phenylboronic acid 4-BromoanisolePd(PPh₃)₄ (3 mol%)Toluene/EtOH/H₂O908>95%

Analysis:

  • Phenylboronic acid typically shows very high reactivity and faster reaction times due to its minimal steric hindrance.

  • 1-Naphthaleneboronic acid also demonstrates excellent yields, indicating that the larger naphthyl group does not significantly impede the reaction.

  • This compound provides high yields, comparable to the unsubstituted naphthyl analogue. The methyl group at the 4-position has a minor electronic donating effect and is positioned away from the boronic acid moiety, resulting in minimal steric interference with the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst. The efficiency of each step in the cycle can be influenced by the structure of the boronic acid.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Trans [R¹-Pd(II)L₂-R²]⁺ OxAdd->Trans Transmetalation (with [B(OH)₃R²]⁻) Trans->Pd0 Reductive Elimination RedElim R¹-R² Trans->RedElim Base Base (e.g., K₂CO₃) Boronic Boronic Acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step is often rate-determining and is where the structure of the boronic acid (R²-B(OH)₂) plays a critical role. The boronic acid must first be activated by a base to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.

General Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide.

Reaction: Synthesis of 4-methoxy-1-(4-methylnaphthalen-1-yl)benzene

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • 4-Bromoanisole (1.05 mmol, 1.05 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Toluene and water are added via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

This protocol provides a general framework, and specific conditions may be optimized for different substrates to maximize yield and minimize reaction time.

A Comparative Guide to Boronic Acid Performance in Biaryl Synthesis via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The choice of the boronic acid substrate is a critical determinant of reaction success, with yields varying significantly based on the electronic and steric properties of the boron reagent. This guide provides an objective comparison of the performance of different classes of boronic acids in biaryl synthesis, supported by experimental data, to facilitate informed reagent selection.

While traditional boronic acids are widely utilized, challenges such as instability and potential side reactions have spurred the development of more robust alternatives like N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.[3][4] These surrogates often offer enhanced stability, easier handling, and in many instances, improved reaction outcomes.[3]

Quantitative Comparison of Boronic Acid Performance

The following table summarizes the yields of biaryl products from Suzuki-Miyaura coupling reactions using various boronic acids and their derivatives. It is important to note that reaction conditions such as catalyst, ligand, base, and solvent can significantly influence the outcome, and the data presented here is a collation from different studies.

Boronic Acid/Derivative TypeCoupling Partner (Aryl Halide)Catalyst/Base/SolventYield (%)Reference
Aryl Boronic Acids
2-Nitrophenylboronic AcidBromobenzenePd(OAc)₂, K₂CO₃, DMF/H₂O70-98%[1]
(2-(trifluoromethoxy)phenyl)boronic acid2-bromo-1,3-dichloro-5-nitrobenzenePd₂(dba)₃/L1, K₂CO₃, THF85%[5]
Substituted Phenylboronic AcidsSubstituted BromobenzenePd(OH)₂, K₃PO₄, EthanolRational Yields[6]
4-MeO(C₆H₄)-B(OH)₂4-Acetyl-benzoic acidPd(OAc)₂/dppb, Piv₂O, Et₃N, Dioxane82%[7]
Heteroaryl Boronic Acids/Derivatives
Functionalized Pyridylboronic acidHeteroaryl bromidePd(PPh₃)₄, Na₂CO₃, DMFNot Specified[3]
5-Indole boronic acidUnactivated Heteroaryl chloridesPd(OAc)₂/1, K₃PO₄, s-Butanol>75%[8]
N-Methyl-5-indole boronic acid3-chloro-2,5-dimethylpyrazinePd(OAc)₂/1, K₃PO₄, s-Butanol90%[8]
N-Methyl-5-indole boronic acid3-chloropyridinePd(OAc)₂/1, K₃PO₄, s-Butanol77%[8]
π-Rich neopentyl 2-furylboronic esterHeterocyclic electrophilesNot Specified81-89%[9]
π-Deficient neopentyl 5-pyrimidylboronic estersHeterocyclic electrophilesNot Specified70-77%[9]
Benzothiophen-2-yltrifluoroborate4-chlorobenzonitrilePd(OAc)₂/RuPhos82%[10]
Benzofuran-2-yltrifluoroborate4-chlorobenzonitrilePd(OAc)₂/RuPhos92%[10]
Boronic Acid Surrogates
2-Nitrophenyl MIDA BoronateBromobenzenePd₂(dba)₃/SPhos, K₃PO₄, Dioxane/H₂ONot Specified[1]
Heteroaryl MIDA boronateNot SpecifiedNot SpecifiedVery High Yields[4]
Sterically Hindered Systems
2,4,6-triisopropylphenyl bromideCyclohexylboronic acidPd/AntPhosIncreased Yield[11]
1,3,5-tribromo-2,4,6-tricyclopentylbenzeneCyclopropylboronic acidNot Specified90%[11]

Note: "L1" in the table refers to a specific ligand used in the cited study.[5] The term "Rational Yields" indicates that the study achieved successful synthesis without specifying exact percentages for each reaction.[6]

Experimental Workflow and Methodologies

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the precise experimental protocol. Below are representative methodologies for key experiments.

General Experimental Workflow

The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted in the following diagram.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (e.g., N₂ sparging) solvent->degas heat Heat to Reaction Temperature degas->heat stir Stir for Specified Time heat->stir quench Quench Reaction stir->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Functionalized Pyridylboronic Acid [3]

  • Materials:

    • Functionalized pyridylboronic acid (1.0 equiv)

    • Heteroaryl bromide (1.0-1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (~5 mol%)

    • Degassed N,N-Dimethylformamide (DMF)

    • Degassed aqueous sodium carbonate solution (2 M)

  • Procedure:

    • To a degassed solution of DMF, add the pyridylboronic acid, the heteroaryl bromide, and tetrakis(triphenylphosphine)palladium(0).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add the degassed aqueous sodium carbonate solution.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using an N-Methyliminodiacetic Acid (MIDA) Boronate [1]

  • Materials:

    • Aryl halide (1.0 mmol)

    • Aryl MIDA boronate (1.1 mmol)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol)

    • Ligand (e.g., SPhos, 0.03 mmol)

    • Base (e.g., K₃PO₄, 3.0 mmol)

    • Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • In a Schlenk tube, combine the aryl halide, MIDA boronate, palladium catalyst, and ligand.

    • Add the base, dioxane, and water.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-100 °C for 12-24 hours.

    • After cooling, dilute the mixture with an organic solvent and water.

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by flash chromatography.

Factors Influencing Yield

Several factors contribute to the variability in yields observed with different boronic acids:

  • Electronic Effects: Electron-donating groups on the aryl boronic acid generally increase the nucleophilicity of the organic fragment, facilitating transmetalation and often leading to higher yields. Conversely, electron-withdrawing groups can decrease reactivity.[7]

  • Steric Hindrance: Sterically demanding boronic acids or aryl halides can hinder the approach of the coupling partners to the palladium center, potentially lowering the reaction rate and yield.[12][13] However, specialized ligands and reaction conditions have been developed to overcome these challenges, sometimes even favoring the desired coupling.[11]

  • Stability of the Boronic Acid: Many boronic acids, particularly heteroaryl derivatives, are prone to protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3][9] This side reaction consumes the starting material and reduces the overall yield. The use of more stable surrogates like MIDA boronates or organotrifluoroborates can mitigate this issue by slowly releasing the active boronic acid into the reaction mixture.[4]

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is crucial and must be optimized for specific substrate combinations to achieve high yields.[5][8]

References

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-1-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. 4-Methyl-1-naphthaleneboronic acid is a key building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Accurate and precise quantification of this compound is critical for reaction monitoring, purity assessment, and stability testing.

This guide provides a comprehensive comparison of the primary analytical techniques for the validation of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents illustrative performance data based on established analytical practices for similar arylboronic acids, and discusses the advantages and limitations of each method.

Comparison of Analytical Methods

The selection of an analytical method for this compound is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method. The following tables summarize the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound. The presented data is illustrative and serves as a baseline for method development and validation.

Table 1: Performance Characteristics of Analytical Methods for this compound

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation by liquid chromatography followed by mass analysis of the analyte and its fragments, providing high selectivity and sensitivity.Separation of volatile derivatives based on their boiling points and interaction with a stationary phase, followed by mass spectrometric detection.
Applicability Ideal for routine purity assessment and quantification in relatively clean sample matrices.Highly versatile for trace-level quantification in complex matrices, impurity profiling, and stability studies.Suitable for the analysis of volatile impurities and can be adapted for the main analyte after a derivatization step to increase volatility.
Linearity (R²) > 0.999> 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL10 - 500 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL~3 ng/mL
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mL~10 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (%RSD) < 2.0%< 5.0%< 10%
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, based on specific precursor and product ion transitions (MRM).Excellent, based on characteristic mass fragmentation patterns.

Table 2: Comparison of Method Attributes

AttributeHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Advantages - Robust and widely available- Cost-effective- Simple operation- Highest sensitivity and selectivity- Suitable for complex matrices- Provides structural information- High resolving power for volatile compounds- Definitive identification through mass spectra libraries
Limitations - Lower sensitivity compared to MS methods- Potential for on-column degradation of boronic acids- Interference from matrix components- Higher cost of instrumentation and maintenance- Susceptible to matrix effects (ion suppression/enhancement)- Requires a derivatization step for non-volatile boronic acids, which can be time-consuming and introduce variability- Potential for thermal degradation of the analyte

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are provided as a starting point and may require optimization for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification and purity evaluation of this compound.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level analysis.

  • Instrumentation: UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    5 5 95
    7 5 95
    7.1 95 5

    | 9 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition (Illustrative): Precursor Ion (m/z) 187.1 → Product Ion (m/z) 169.1 (corresponding to loss of H₂O)

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile. Dilute serially with the initial mobile phase to achieve concentrations within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of boronic acids, a derivatization step is necessary for GC-MS analysis.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Injector Temperature: 250 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Sample Injection: 1 µL of the derivatized sample.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for analytical method validation and the signaling pathway context where a boronic acid-based compound might be relevant, such as inhibiting a signaling cascade.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_documentation 4. Documentation define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Technique define_atp->select_method optimize_params Optimize Method Parameters select_method->optimize_params specificity Specificity optimize_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

Workflow for Analytical Method Validation.

signaling_pathway_inhibition cluster_pathway Signaling Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor 4-Methyl-1-naphthaleneboronic acid Derivative (Inhibitor) inhibitor->kinase_b

Inhibition of a Signaling Pathway.

A Comparative Analysis of Reaction Kinetics with Different Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate boronic acid or its derivative is a critical decision in synthetic chemistry and drug development, directly impacting reaction efficiency, yield, and scalability. This guide provides an objective comparison of the reaction kinetics of various boronic acids in key chemical transformations, supported by experimental data. Detailed methodologies for the cited experiments are included to facilitate reproducibility and further investigation.

Key Reactions and Kinetic Comparisons

The reactivity of boronic acids is most prominently featured in the Suzuki-Miyaura cross-coupling reaction and in their interactions with diols, such as catechols. The kinetic performance in these reactions is highly dependent on the structure of the boronic acid, the nature of its substituents, and the reaction conditions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a fundamental tool for carbon-carbon bond formation. A critical step in the catalytic cycle is the transmetalation of the organic group from boron to the palladium catalyst. The rate of this step is significantly influenced by the nature of the boron species. Generally, a trade-off exists between the high reactivity of boronic acids and the enhanced stability of their boronate ester derivatives.[1][2] Boronic acids are often more reactive and can lead to faster reaction times due to the Lewis acidity of the boronic acid, which facilitates transmetalation.[1] However, they are also more susceptible to decomposition pathways like oxidation and protodeboronation.[1]

Conversely, boronate esters, particularly pinacol esters, offer greater stability, making them easier to handle, purify, and store.[2] While it was traditionally thought that boronate esters hydrolyze to the corresponding boronic acid before transmetalation, there is significant evidence that direct transmetalation from the ester is a viable and often preferred pathway.[3][4]

Table 1: Comparative Kinetic Data for the Transmetalation Step in the Suzuki-Miyaura Reaction

Boron ReagentRate Constant (k) x 10⁻⁴ s⁻¹Relative Rate (k_rel)Observations
Arylboronic Acid5.78 ± 0.131.00Baseline reactivity.
Catechol Boronic EsterNot specified~5.78 times faster than arylboronic acidSignificant rate enhancement.[4]
Glycol Boronic Ester133 ± 7.0~23 times faster than arylboronic acidGreatly influenced the rate of transmetalation.[4]
Dimethyl Boronic EsterNot specified~9.33 times faster than arylboronic acidA discrete intermediate was not observed.[4]
Pinacol Boronic EsterSlow formation-No discrete intermediate was observed; slow reaction.[4][5]
Neopentyl Boronic Ester--Reacted to form the product in approximately 5.5 hours.[4]
α-Hydroxyisobutyrate Boronic Ester2.26 ± 0.310.39Reacted more slowly than the arylboronic acid.[4]

Data sourced from studies on pre-transmetalation intermediates.[4][5] The specific aryl group and reaction conditions can influence absolute rates.

Reaction with Diols (Catechols)

The reaction of boronic acids with diols to form boronate esters is crucial for the development of sensors and other materials. Kinetic studies reveal a strong dependence on the pKa of the boronic acid and the pH of the solution.[5] A linear relationship has been observed between the logarithm of the rate constants and the pKa of the boronic acid.[5]

Interestingly, the reactivity trend can reverse with pH. For the reaction of a neutral boronic acid (RB(OH)₂), the logarithm of the rate constants tends to decrease with an increasing pKa.[5] In contrast, for the corresponding boronate ion (RB(OH)₃⁻), the logarithm of the rate constants increases with a higher pKa.[5] This highlights the nuanced role of the boron species' protonation state in these reactions.

Experimental Protocols

Reproducible kinetic data relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Kinetic Analysis of Suzuki-Miyaura Transmetalation

This protocol is based on the monitoring of pre-transmetalation complexes by NMR spectroscopy.[4]

Objective: To determine the first-order rate constant for the formation of the cross-coupling product from a palladium-boronic ester intermediate.

Materials:

  • Palladium precursor complex (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂)

  • Boronic acid or boronic ester of interest

  • Anhydrous solvent (e.g., THF)

  • NMR tubes suitable for low-temperature measurements

  • Internal standard for NMR

Procedure:

  • In a glovebox, prepare a stock solution of the palladium precursor complex in the chosen anhydrous solvent.

  • In a separate vial, prepare a solution of the boronic acid or boronic ester.

  • Cool the NMR probe to the desired temperature (e.g., -78 °C).

  • In a pre-cooled NMR tube, add the palladium complex solution.

  • Acquire an initial NMR spectrum (e.g., ¹⁹F NMR if using a fluorine-tagged substrate) to establish the starting point.

  • Inject the boronic acid/ester solution into the NMR tube while it is in the cooled probe.

  • Quickly warm the sample to the desired reaction temperature (e.g., -30 °C).

  • Immediately begin acquiring time-course NMR spectra, monitoring the disappearance of the starting material signal and the appearance of the product signal.

  • Integrate the relevant signals in each spectrum.

  • Determine the observed rate constant (k) by fitting the data to a first-order kinetic model.[4][5]

Kinetic Studies of Boronic Acid-Catechol Reactions

This protocol utilizes UV-vis spectrophotometry to monitor the reaction under pseudo-first-order conditions.[5]

Objective: To determine the observed rate constant for the reaction between a boronic acid and a catechol derivative.

Materials:

  • Boronic acid of interest

  • Catechol derivative (e.g., Alizarin Red S, Tiron)

  • Buffered aqueous solution at a specific pH

  • UV-vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a stock solution of the boronic acid in the buffered aqueous solution.

  • Prepare a stock solution of the catechol derivative in the same buffer. The concentration of the boronic acid should be in large excess (at least 10-fold) compared to the catechol derivative to ensure pseudo-first-order conditions.

  • Equilibrate both solutions to the desired reaction temperature.

  • In a quartz cuvette, place the catechol derivative solution.

  • Initiate the reaction by adding the boronic acid solution to the cuvette and mixing rapidly.

  • Immediately begin monitoring the change in absorbance at a specific wavelength corresponding to the formation or consumption of a chromophoric species over time.[5]

  • Record the absorbance data at regular intervals until the reaction is complete.

  • Determine the observed rate constant (k_obs) by fitting the absorbance data to a single exponential function.[5]

Visualizations

To better illustrate the processes discussed, the following diagrams outline the Suzuki-Miyaura catalytic cycle and a general workflow for kinetic analysis.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base, OH-) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare Reagent Solutions Prepare Reagent Solutions Equilibrate to Temperature Equilibrate to Temperature Prepare Reagent Solutions->Equilibrate to Temperature Initiate Reaction Initiate Reaction Equilibrate to Temperature->Initiate Reaction Prepare Analytical Instrument Prepare Analytical Instrument Prepare Analytical Instrument->Initiate Reaction Monitor Reaction Progress Monitor Reaction Progress Initiate Reaction->Monitor Reaction Progress Collect Time-Course Data Collect Time-Course Data Monitor Reaction Progress->Collect Time-Course Data Fit Data to Kinetic Model Fit Data to Kinetic Model Collect Time-Course Data->Fit Data to Kinetic Model Determine Rate Constant Determine Rate Constant Fit Data to Kinetic Model->Determine Rate Constant

References

Safety Operating Guide

Proper Disposal of 4-Methyl-1-naphthaleneboronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-methyl-1-naphthaleneboronic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly, in accordance with general laboratory safety protocols.

I. Hazard Summary and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be aware of its potential hazards. This compound is known to cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator should be used.[3]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Evacuate and Ventilate: If not already in a fume hood, clear the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup (Dry Spill): For solid material, carefully sweep or vacuum up the spilled substance, avoiding dust generation.[4] Place the collected material in a clearly labeled, sealed container for hazardous waste.

  • Cleanup (Wet Spill): If the substance is in solution, absorb it with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Major Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's environmental health and safety (EHS) office and follow their emergency procedures.

  • Restrict Access: Prevent entry to the affected area.

III. Disposal Procedures

The primary and most recommended method for the disposal of this compound and its containers is through a licensed hazardous waste disposal service.[1][3][4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and reaction byproducts, in a designated and compatible hazardous waste container.

    • Ensure the waste container is made of a material compatible with the chemical and is in good condition.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[3]

  • Disposal Request:

    • Arrange for pickup and disposal by your institution's EHS office or a certified hazardous waste contractor. Always follow your organization's specific procedures for hazardous waste disposal.

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.[5]

  • Local Regulations: Always adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste and disposed of through the same channels, as they may retain chemical residues.

IV. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₁H₁₁BO₂[6][7]
Molecular Weight186.01 g/mol [6]
Melting Point229-235 °C (decomposes)
Hazard CodesH315, H319, H335

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Collect in a Designated Hazardous Waste Container ppe->container label_container Label Container Clearly 'Hazardous Waste' 'this compound' container->label_container storage Store in a Secure Hazardous Waste Accumulation Area label_container->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal storage->disposal end Disposal Complete disposal->end minor_spill Minor Spill Cleanup (Absorb/Sweep, Containerize) spill->minor_spill Minor major_spill Major Spill (Evacuate, Alert EHS) spill->major_spill Major minor_spill->container major_spill->disposal

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling 4-Methyl-1-naphthaleneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides critical safety and logistical information for the handling and disposal of 4-Methyl-1-naphthaleneboronic acid, a compound utilized in various chemical syntheses. Adherence to these procedures is vital for minimizing exposure risks and ensuring regulatory compliance.

Hazard Summary: this compound is known to cause skin, eye, and respiratory irritation.[1][2][3] Proper personal protective equipment and handling procedures are essential to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles or a face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation.[2][4]
Skin Chemical-resistant gloves (Nitrile or Neoprene are suitable options for similar compounds), a lab coat or disposable gown, and closed-toe shoes.Prevents skin contact which may cause irritation.[4][5] Full body protection is important in case of spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or when handling larger quantities that may generate dust, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask) is recommended.[1][4]Minimizes the inhalation of dust or vapors which can cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling and Disposal Protocol

Following a strict operational protocol is critical for the safe handling of this chemical.

Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.[4]

  • Assemble all necessary equipment and reagents before handling the compound.

Handling:

  • Don all required PPE as outlined in the table above.

  • Handle the compound exclusively within a chemical fume hood to control exposure.[4]

  • Avoid creating dust when working with the solid form.[5] Use techniques such as gentle scooping or weighing on anti-static paper.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use.[4]

Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Properly remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water.[4]

Disposal Plan: Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[6]

  • Waste Segregation: Do not mix this waste with other incompatible waste streams. Boronic acids should be segregated from strong bases and oxidizing agents.[4]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.[6]

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_in_hood Handle Chemical in Fume Hood don_ppe->handle_in_hood minimize_dust Minimize Dust Generation handle_in_hood->minimize_dust collect_waste Collect Chemical Waste handle_in_hood->collect_waste close_containers Keep Containers Closed minimize_dust->close_containers clean_area Clean Work Area close_containers->clean_area dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands label_waste Label Hazardous Waste collect_waste->label_waste store_waste Store Waste for Pickup label_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.